molecular formula C6H5BrINO B1523832 2-Bromo-4-iodo-3-methoxypyridine CAS No. 1261365-82-5

2-Bromo-4-iodo-3-methoxypyridine

Cat. No.: B1523832
CAS No.: 1261365-82-5
M. Wt: 313.92 g/mol
InChI Key: HJWJXVDTEVLSSR-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-3-methoxypyridine is a useful research compound. Its molecular formula is C6H5BrINO and its molecular weight is 313.92 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-iodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWJXVDTEVLSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679114
Record name 2-Bromo-4-iodo-3-methoxypyridine
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Molecular Weight

313.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-82-5
Record name 2-Bromo-4-iodo-3-methoxypyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-iodo-3-methoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Synthesis of Complex Molecules: A Technical Guide to 2-Bromo-4-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of pharmaceutical and materials science, the precise assembly of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of bioactive molecules and functional materials. Among these, 2-Bromo-4-iodo-3-methoxypyridine has emerged as a critical and versatile building block. Its unique arrangement of bromo, iodo, and methoxy functionalities on the pyridine ring allows for selective and sequential chemical transformations, making it a highly valuable intermediate in multi-step organic synthesis. This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, synthesis, and applications, with a focus on empowering researchers to leverage its synthetic potential.

Physicochemical Properties

This compound, identified by the CAS Number 1261365-82-5 , is a halogenated and methoxy-substituted pyridine.[1] Understanding its physical and chemical characteristics is essential for its effective use in synthesis, including predicting its behavior in different reaction conditions and purification processes.

PropertyValue
CAS Number 1261365-82-5
Molecular Formula C6H5BrINO
Molecular Weight 313.92 g/mol
Purity Typically ≥95%

Note: The table summarizes key identifying and physical properties of this compound.

Synthesis and Handling

The synthesis of this compound is a multi-step process that requires careful control of reagents and reaction conditions to achieve high purity and yield. While specific proprietary synthesis details are often not publicly disclosed, the general strategies involve the sequential halogenation and methoxylation of a pyridine precursor.

General Synthetic Approach

A plausible synthetic route would involve the initial synthesis of a methoxypyridine derivative, followed by selective bromination and iodination. The order of these steps is crucial to direct the regioselectivity of the halogenation reactions, influenced by the electronic nature of the methoxy group and the existing halides on the pyridine ring.

Diagram of a potential synthetic workflow:

G A Pyridine Precursor B Methoxylation A->B C Bromination B->C D Iodination C->D E This compound D->E

Caption: A generalized workflow for the synthesis of this compound.

Handling and Storage

As with most halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

The synthetic utility of this compound lies in the differential reactivity of its bromo and iodo substituents. This allows for selective participation in various cross-coupling reactions, which are fundamental to the construction of complex organic molecules.

  • Suzuki Coupling: The iodo group is generally more reactive than the bromo group in palladium-catalyzed Suzuki couplings. This allows for the selective introduction of an aryl or vinyl group at the 4-position of the pyridine ring, while leaving the 2-bromo position available for subsequent transformations.

  • Sonogashira Coupling: Similar to the Suzuki coupling, the greater reactivity of the C-I bond allows for selective Sonogashira coupling at the 4-position.

  • Buchwald-Hartwig Amination: Both the bromo and iodo groups can participate in Buchwald-Hartwig amination reactions, enabling the introduction of nitrogen-containing functional groups. The differential reactivity can be exploited for sequential aminations.

  • Lithiation and Subsequent Functionalization: The bromo and iodo groups can undergo metal-halogen exchange, typically with organolithium reagents, to form a lithiated pyridine species. This can then be quenched with various electrophiles to introduce a wide range of functional groups.

Diagram illustrating the selective reactivity in cross-coupling reactions:

G A This compound B Suzuki Coupling (at 4-position) A->B C Sonogashira Coupling (at 4-position) A->C D Further transformation (at 2-position) B->D C->D

Caption: Selective cross-coupling at the more reactive 4-iodo position.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its distinct physicochemical properties and the differential reactivity of its halogen substituents provide chemists with a valuable tool for the construction of complex molecular architectures. A thorough understanding of its handling requirements and synthetic applications is crucial for its effective and safe utilization in the laboratory, ultimately enabling the development of novel pharmaceuticals and functional materials.

References

  • Vertex AI Search. (n.d.). This compound,1261365-82-5.

Sources

An In-depth Technical Guide to 2-Bromo-4-iodo-3-methoxypyridine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, embedded in the molecular architecture of numerous approved pharmaceuticals. The strategic introduction of multiple, orthogonally reactive functional groups onto this privileged heterocycle provides a powerful platform for the rapid construction of complex molecular entities. 2-Bromo-4-iodo-3-methoxypyridine is an exemplary reagent that embodies this principle, offering a unique combination of steric and electronic properties that make it a highly valuable intermediate for the synthesis of novel therapeutics.

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and characteristic reactivity. We will delve into the principles of regioselective functionalization that underpin its synthetic utility, with a particular focus on palladium-catalyzed cross-coupling reactions. By presenting this information with a focus on the causality behind experimental choices, this guide aims to equip researchers with the knowledge to effectively leverage this versatile building block in their drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a synthetic intermediate is fundamental for its effective use in the laboratory.

Core Properties
PropertyValueSource
CAS Number 1261365-82-5[1][2]
Molecular Formula C₆H₅BrINO[1]
Molecular Weight 313.92 g/mol [1]
Physical Form Solid[3]
SMILES COc1c(Br)nccc1I[1][3]
InChI 1S/C6H5BrINO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3[1][3]
InChI Key HJWJXVDTEVLSSR-UHFFFAOYSA-N[3]
Spectroscopic Characterization (Predicted)
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the bromo, iodo, and methoxy substituents, as well as the nitrogen atom in the ring. A singlet corresponding to the methoxy group protons would be expected in the upfield region.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is predicted to show six unique signals, corresponding to the five carbons of the pyridine ring and the one methoxy carbon. The carbons directly attached to the electronegative bromine and iodine atoms are expected to be significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely display characteristic absorption bands for the C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group. The C-Br and C-I stretching vibrations would appear in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum, likely acquired via electron ionization (EI), will be characterized by the molecular ion peak (M⁺). The isotopic pattern of the molecular ion will be distinctive due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation patterns would likely involve the loss of the halogen and methoxy substituents.

Synthesis of this compound

The synthesis of polysubstituted pyridines often requires a multi-step approach with careful control of regioselectivity. While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of related compounds, such as halogenated and methoxylated pyridines. A potential synthetic route could involve the initial synthesis of a substituted pyridine precursor followed by sequential halogenation.

Conceptual Synthetic Workflow

A logical synthetic approach could start from a readily available methoxypyridine derivative, followed by directed ortho-metalation and subsequent halogenation steps. The "halogen dance" reaction, a base-mediated intramolecular halogen migration, is also a powerful tool in pyridine chemistry and could be employed.[4]

G A 3-Methoxypyridine B Directed ortho-Metalation (e.g., LDA, -78 °C) A->B C 2-Lithio-3-methoxypyridine B->C D Quench with I₂ C->D E 2-Iodo-3-methoxypyridine D->E F Bromination (e.g., NBS or Br₂) E->F G This compound F->G

Conceptual Synthetic Pathway to this compound.
Exemplary Experimental Protocol (Adapted from a related synthesis)

The following is a generalized protocol adapted from the synthesis of 2-bromo-3-methoxypyridine, which could be a precursor or a starting point for developing a synthesis for the target molecule.[5]

Step 1: Methylation of 2-Bromo-3-hydroxypyridine

  • To a stirred mixture of 2-bromo-3-pyridinol (1.0 eq) and pulverized potassium hydroxide (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO), a solution of methyl iodide (1.05 eq) in DMSO is added dropwise under a nitrogen atmosphere.[5]

  • The reaction temperature is maintained at 55-60 °C during the addition and for 30 minutes thereafter.[5]

  • The reaction mixture is then cooled and poured into ice water, and the resulting precipitate is collected by filtration.[5]

  • The crude product is purified by extraction with diethyl ether, followed by washing with aqueous NaOH, water, aqueous HCl, and brine.[5]

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford 2-bromo-3-methoxypyridine.[5]

Further functionalization to introduce the iodo group at the 4-position would then be necessary.

Reactivity and Synthetic Applications: A Tale of Two Halogens

The synthetic utility of this compound is dominated by the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[6][7] This reactivity difference is the cornerstone of its application as a versatile building block, enabling regioselective and sequential functionalization.

G A This compound B Milder Conditions (e.g., lower temp, shorter time) A->B D Selective reaction at C-I bond B->D C More Forcing Conditions (e.g., higher temp, longer time) E Reaction at C-Br bond C->E F 2-Bromo-4-substituted-3-methoxypyridine D->F G 2,4-Disubstituted-3-methoxypyridine E->G F->C

Sources

2-Bromo-4-iodo-3-methoxypyridine synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodo-3-methoxypyridine

Abstract

This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring two different halogens and a methoxy group, allows for versatile and regioselective downstream modifications, typically through metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, intended for researchers, chemists, and drug development professionals. We will delve into two robust strategies: a sequential electrophilic halogenation route and a more advanced approach utilizing directed ortho-metalation (DoM). The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols.

Introduction: The Strategic Value of this compound

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The ability to selectively introduce functional groups at specific positions on the pyridine ring is a cornerstone of modern synthetic chemistry. This compound serves as a powerful intermediate due to the differential reactivity of its carbon-halogen bonds. The C-I bond is more susceptible to oxidative addition in palladium-catalyzed reactions (like Suzuki, Stille, or Sonogashira couplings) than the C-Br bond. This reactivity difference enables chemists to perform sequential, site-selective cross-coupling reactions, building molecular complexity in a controlled manner.

The synthesis of such a polysubstituted pyridine, however, is not trivial. The electronic nature of the pyridine ring, combined with the directing effects of the methoxy substituent, presents a significant regiochemical challenge. This guide will navigate these challenges and present reliable solutions.

Pathway I: Sequential Electrophilic Halogenation

This classical approach builds the target molecule by introducing the halogen atoms one at a time onto a 3-methoxypyridine scaffold. The success of this strategy hinges on controlling the regioselectivity of two consecutive electrophilic aromatic substitution reactions.

Mechanistic Considerations: A Tale of Two Directors

The regiochemical outcome of electrophilic substitution on 3-methoxypyridine is determined by the interplay between the activating, ortho, para-directing methoxy group and the deactivating, meta-directing pyridinium nitrogen (under acidic conditions).

  • Methoxy Group (C3): As a strong electron-donating group, it activates the positions ortho (C2, C4) and para (C6) to itself.

  • Pyridine Nitrogen: As an electron-withdrawing atom, it deactivates the entire ring towards electrophilic attack, particularly at the α (C2, C6) and γ (C4) positions.

When balancing these effects, the C2 and C4 positions are the most plausible sites for initial halogenation due to the powerful activation by the adjacent methoxy group.

Step 1: Synthesis of 2-Bromo-3-methoxypyridine

The first step involves the regioselective bromination of 3-methoxypyridine. While the C4 position is also activated, bromination often shows a preference for the C2 position under specific conditions, particularly when using reagents like N-bromosuccinimide (NBS). This selectivity can be attributed to a combination of steric and electronic factors.

Experimental Protocol: Bromination of 3-Methoxypyridine

  • Setup: To a solution of 3-methoxypyridine (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-bromo-3-methoxypyridine.[1]

Step 2: Iodination of 2-Bromo-3-methoxypyridine

With the C2 position now blocked by a bromine atom, the subsequent iodination is strongly directed to the C4 position, which remains activated by the C3-methoxy group. N-iodosuccinimide (NIS) in the presence of an acid catalyst is a common and effective reagent for this transformation.

Experimental Protocol: Iodination of 2-Bromo-3-methoxypyridine

  • Setup: Dissolve 2-bromo-3-methoxypyridine (1.0 eq.) in concentrated sulfuric acid at 0 °C.

  • Reaction: Add N-iodosuccinimide (NIS) (1.1 eq.) in small portions, maintaining the low temperature. Stir the mixture at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude solid can be purified by recrystallization or column chromatography to yield this compound.

Pathway I: Workflow Diagram

G cluster_0 Pathway I: Sequential Electrophilic Halogenation A 3-Methoxypyridine B Step 1: Bromination (NBS, CH2Cl2) A->B Reagent C 2-Bromo-3-methoxypyridine B->C Intermediate D Step 2: Iodination (NIS, H2SO4) C->D Reagent E This compound D->E Final Product

Caption: Workflow for the sequential halogenation synthesis.

Pathway II: Directed ortho-Metalation (DoM)

This modern and highly regioselective strategy offers a powerful alternative to electrophilic substitution. It leverages the ability of the methoxy group to direct deprotonation to its adjacent position, followed by trapping the resulting organometallic intermediate with an electrophile.

Mechanistic Rationale: The Power of a Directing Group

The methoxy group is an excellent directed metalation group (DMG). When a strong, sterically hindered base like lithium diisopropylamide (LDA) is used, the lithium cation coordinates to the oxygen atom of the methoxy group. This pre-complexation brings the amide base into close proximity to the C4 proton, facilitating its abstraction over other protons on the ring. This forms a thermodynamically stable lithiated intermediate specifically at the C4 position. This intermediate can then be quenched with an iodine source to install the iodine atom with near-perfect regioselectivity.

This method's trustworthiness lies in its predictable and high regioselectivity, which is governed by coordination rather than the complex electronic effects of the aromatic system.

Synthesis via DoM

This pathway begins with 2-bromo-3-methoxypyridine, prepared as described in Pathway I, Step 1.

Experimental Protocol: Directed ortho-Iodination

  • LDA Preparation (in situ): In a flame-dried, three-necked flask under a nitrogen or argon atmosphere, dissolve diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature to generate LDA.

  • Deprotonation: To the freshly prepared LDA solution, add a solution of 2-bromo-3-methoxypyridine (1.0 eq.) in anhydrous THF dropwise at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the C4-lithiated species.

  • Iodination: Add a solution of iodine (I₂) (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Quench & Work-up: After stirring for an additional 30 minutes, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium thiosulfate solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified by column chromatography to yield pure this compound.[2]

Pathway II: Mechanism Diagram

G cluster_1 Pathway II: Directed ortho-Metalation Mechanism Start 2-Bromo-3-methoxypyridine LDA LDA (Lithium Diisopropylamide) @ -78°C Complex Coordination Complex (Li+ coordinated to OMe) LDA->Complex Coordination Lithiation Deprotonation at C4 Complex->Lithiation Intermediate C4-Lithiated Intermediate Lithiation->Intermediate Iodine Iodine (I₂) Intermediate->Iodine Electrophilic Quench Product This compound

Caption: Mechanism of Directed ortho-Metalation and Iodination.

Data and Pathway Comparison

ParameterPathway I: Sequential HalogenationPathway II: Directed ortho-Metalation
Starting Material 3-Methoxypyridine2-Bromo-3-methoxypyridine
Key Reagents NBS, NIS, H₂SO₄LDA (from n-BuLi & Diisopropylamine), I₂
Reaction Conditions Step 1: 0 °C to RT; Step 2: 0 °C to RT-78 °C (cryogenic)
Regiocontrol Governed by electronic/steric effects; risk of isomersExcellent, governed by DMG coordination
Yields Moderate to good (variable)Generally good to high
Advantages Uses common, less hazardous reagents; no cryogenicsHigh and predictable regioselectivity; clean reaction
Disadvantages Potential for isomeric byproducts; use of strong acidRequires strictly anhydrous conditions; cryogenic temperatures; use of pyrophoric n-BuLi

Conclusion

Both the sequential electrophilic halogenation and the directed ortho-metalation pathways provide viable routes to this compound.

  • Pathway I represents a classic and operationally simpler approach, suitable for labs not equipped for handling highly air- and moisture-sensitive reagents. However, it may require more extensive optimization and purification to achieve high isomeric purity.

  • Pathway II is a more elegant and modern solution that offers superior control over regioselectivity, often leading to cleaner reactions and higher yields. This makes it the preferred method for ensuring the unambiguous synthesis of the target molecule, provided the laboratory is equipped for handling organolithium reagents and cryogenic conditions.

The choice of synthetic route will ultimately depend on the specific capabilities of the laboratory, the required scale of the synthesis, and the desired level of isomeric purity.

References

  • Eureka | Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
  • Pipzine Chemicals. (n.d.). 2-Bromo-5-iodo-3-methoxypyridine | CAS 887144-97-8.
  • ResearchGate. (n.d.). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
  • Smolecule. (2023, August 15). Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine.
  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
  • ChemRxiv. (2022, July 11). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine.

Sources

The Synthetic Journey of 2-Bromo-4-iodo-3-methoxypyridine: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy of the Pyridine Scaffold in Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and influential structural motifs in the landscape of medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically versatile nature have cemented its status as a "privileged scaffold."[1] This distinction arises from its recurrent appearance in a multitude of FDA-approved drugs, spanning a wide therapeutic spectrum from anticancer and antimicrobial agents to treatments for cardiovascular and central nervous system disorders.[1][2] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's pharmacological profile, making the development of novel synthetic methodologies for substituted pyridines a continuous and vital pursuit in the quest for new medicines.[3][4][5] This guide delves into the synthesis and history of a specific, highly functionalized pyridine derivative, 2-Bromo-4-iodo-3-methoxypyridine, a valuable building block for the construction of complex pharmaceutical agents.

Introduction to this compound: A Strategically Designed Intermediate

This compound (CAS No. 1261365-82-5) is a polysubstituted pyridine derivative that has emerged as a significant intermediate in organic synthesis, particularly in the construction of novel pharmaceutical compounds. Its strategic importance lies in the differential reactivity of its two halogen substituents, the bromine at the C2 position and the iodine at the C4 position. This inherent difference allows for selective, sequential cross-coupling reactions, providing a powerful tool for the regioselective introduction of diverse functionalities. The methoxy group at the C3 position further influences the electronic nature of the ring and provides an additional point for potential modification or interaction with biological targets.

While a definitive historical account of the initial discovery and synthesis of this compound is not prominently documented in publicly available literature, its existence and utility can be understood within the broader context of the development of synthetic methods for polysubstituted pyridines. The logical synthetic approach to this molecule involves a multi-step sequence, likely beginning with a more readily available substituted pyridine precursor.

A Plausible Synthetic Pathway: From 2-Bromo-3-hydroxypyridine to the Target Molecule

Based on established synthetic methodologies for related pyridine derivatives, a logical and efficient pathway for the synthesis of this compound can be postulated. This proposed route commences with the commercially available 2-bromo-3-hydroxypyridine and proceeds through methylation followed by regioselective iodination.

Step 1: Methylation of 2-Bromo-3-hydroxypyridine

The initial step involves the methylation of the hydroxyl group of 2-bromo-3-hydroxypyridine to yield 2-bromo-3-methoxypyridine. This transformation is typically achieved under basic conditions to deprotonate the hydroxyl group, followed by the introduction of a methylating agent.

A well-documented procedure for the synthesis of 2-bromo-3-methoxypyridine involves the use of potassium hydroxide as the base and methyl iodide as the methylating agent in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[6][7]

Experimental Protocol: Synthesis of 2-Bromo-3-methoxypyridine

Materials:

  • 2-Bromo-3-pyridinol (1.0 eq)

  • Potassium hydroxide (KOH), pulverized (1.1 eq)

  • Methyl iodide (CH₃I) (1.02 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ice water

  • Diethyl ether (Et₂O)

  • 1 N Sodium hydroxide (NaOH) solution

  • 1 N Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred mixture of 2-bromo-3-pyridinol and pulverized potassium hydroxide in DMSO, under a nitrogen atmosphere, heat the mixture to 55-60 °C.

  • Add a solution of methyl iodide in DMSO dropwise to the reaction vessel.

  • After the addition is complete, maintain the reaction temperature at 55-60 °C for 30 minutes.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the precipitate and triturate the solid with diethyl ether.

  • Combine the ether extracts and wash sequentially with 1 N NaOH, water, 1 N HCl, and saturated NaCl solution.

  • Dry the organic phase with anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-bromo-3-methoxypyridine.[6][7]

Step 2: Regioselective Iodination of 2-Bromo-3-methoxypyridine

The subsequent and crucial step is the introduction of an iodine atom at the C4 position of the 2-bromo-3-methoxypyridine ring. The directing effects of the existing substituents (bromo, methoxy, and the pyridine nitrogen) will influence the position of electrophilic iodination. While direct iodination of 2-bromo-3-methoxypyridine is not explicitly detailed in the initial search results, analogous reactions on similar pyridine systems provide a strong basis for a feasible protocol. For instance, the iodination of other substituted pyridines often employs an iodine source in the presence of an oxidizing agent or a strong acid.[8]

A plausible approach involves a directed ortho-metalation strategy followed by iodination, or an electrophilic iodination under conditions that favor substitution at the C4 position. The "halogen dance" reaction, a base-induced migration of a halogen, is another potential, though more complex, route to achieve the desired substitution pattern.[9][10]

Conceptual Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromo-3-methoxypyridine (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Diisopropylamine (1.1 eq)

  • Iodine (I₂) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes to generate LDA.

  • Deprotonation and Iodination: To the freshly prepared LDA solution, add a solution of 2-bromo-3-methoxypyridine in anhydrous THF dropwise at -78 °C. After stirring for 1 hour, add a solution of iodine in anhydrous THF dropwise.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Visualizing the Synthetic Transformation

The proposed two-step synthesis of this compound is depicted in the following workflow diagram.

G cluster_0 Step 1: Methylation cluster_1 Step 2: Iodination 2-Bromo-3-hydroxypyridine 2-Bromo-3-hydroxypyridine 2-Bromo-3-methoxypyridine 2-Bromo-3-methoxypyridine 2-Bromo-3-hydroxypyridine->2-Bromo-3-methoxypyridine  KOH, CH3I  DMSO, 55-60°C 2-Bromo-3-methoxypyridine_2 2-Bromo-3-methoxypyridine This compound This compound 2-Bromo-3-methoxypyridine_2->this compound  1. LDA, THF, -78°C  2. I2

Caption: Proposed synthetic route to this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of the key intermediate, 2-bromo-3-methoxypyridine, from various methods.

MethodStarting MaterialKey ReagentsReported Yield (%)Reference
Methylation2-Bromo-3-pyridinolCH₃I, KOH68[6][7]
Bromination2-Nitro-3-methoxypyridineHBr, Acetic Acidup to 91[7][11]

Conclusion and Future Outlook

This compound represents a strategically valuable building block for medicinal chemists and drug development professionals. While its specific discovery story remains to be fully elucidated, its logical synthesis from readily available precursors highlights the power of modern organic chemistry. The presented synthetic pathway, based on well-established transformations of related pyridine derivatives, provides a robust framework for its preparation. The differential reactivity of the bromo and iodo substituents opens a gateway to a multitude of complex molecular architectures through selective cross-coupling reactions, ensuring its continued relevance in the ongoing search for novel and effective therapeutics. As synthetic methodologies continue to evolve, the development of even more efficient and sustainable routes to this and other highly functionalized pyridine intermediates will undoubtedly remain an active area of research.

References

  • A Simple, Modular Synthesis of Substituted Pyridines. National Institutes of Health.

  • 2-Bromo-5-iodo-3-methoxypyridine | CAS 887144-97-8. Pipzine Chemicals.

  • An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine. Benchchem.

  • Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry.

  • Synthesis routes of 2-Bromo-6-iodo-3-methoxypyridine. Benchchem.

  • Buy 2-Bromo-3-iodo-5-methoxypyridine. Smolecule.

  • Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Patsnap.

  • Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com.

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  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Research Journal of Pharmacy and Technology.

  • A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals. Benchchem.

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health.

  • 2-Bromo-4-methoxypyridine synthesis. ChemicalBook.

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Soft Computing, Mathematics and Control.

  • A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. HETEROCYCLES.

  • Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1. Smolecule.

  • Preparation method of 2-bromo-3-methoxypyridine. Google Patents.

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The Strategic Chemistry of 2-Bromo-4-iodo-3-methoxypyridine: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the fundamental chemistry of 2-Bromo-4-iodo-3-methoxypyridine, a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its structural features, proposed synthetic pathways, detailed spectroscopic analysis, and predictable reactivity in modern cross-coupling reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling the strategic application of this versatile reagent in the synthesis of complex molecular architectures.

Introduction: A Scaffold of Untapped Potential

The pyridine nucleus is a cornerstone of numerous pharmaceuticals and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The strategic introduction of multiple, orthogonally reactive functional groups onto this core structure unlocks vast regions of chemical space for exploration. This compound emerges as a particularly valuable, albeit underexplored, building block. The presence of a bromo, iodo, and methoxy group on the pyridine ring offers a rich platform for sequential and site-selective modifications.

The key to the synthetic utility of this molecule lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, allowing for selective functionalization at the 4-position.[1] This inherent reactivity hierarchy provides a powerful tool for the controlled, stepwise construction of complex molecular frameworks. The 3-methoxy group further modulates the electronic properties of the pyridine ring, influencing its reactivity and the properties of its derivatives.

This guide will provide a comprehensive overview of the chemistry of this compound, from its synthesis to its strategic application in cross-coupling reactions, supported by detailed protocols and predictive data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1261365-82-5[2]
Molecular Formula C₆H₅BrINO[2]
Molecular Weight 313.92 g/mol Amerigo Scientific
Appearance Predicted: Off-white to yellow solidInferred from related compounds
Solubility Predicted: Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Chloroform)Inferred from related compounds

Proposed Synthesis of this compound

Synthetic Strategy: The Halogen Dance

The proposed synthesis involves a three-step sequence:

  • Deprotonation: Selective deprotonation of 2-bromo-3-methoxypyridine at the 4-position using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature.

  • Iodination: Quenching of the resulting lithiated intermediate with an iodine source, such as molecular iodine (I₂), to introduce the iodo group at the 4-position.

  • Work-up and Purification: Standard aqueous work-up followed by purification, likely via column chromatography, to isolate the desired this compound.

The choice of LDA as the base is critical. Its bulky nature favors deprotonation at the sterically accessible C-4 position over the C-6 position. The low reaction temperature (-78 °C) is essential to maintain the stability of the lithiated pyridine intermediate and prevent side reactions.

Synthetic_Pathway Start 2-Bromo-3-methoxypyridine Intermediate Lithiated Intermediate Start->Intermediate 1. LDA, THF, -78 °C Product This compound Intermediate->Product 2. I₂, THF, -78 °C to rt

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2-Bromo-3-methoxypyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes at this temperature to generate the LDA solution.

  • Deprotonation: To the freshly prepared LDA solution, add a solution of 2-bromo-3-methoxypyridine (1.0 eq.) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

  • Iodination: Add a solution of iodine (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to stir for an additional 2 hours at -78 °C, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford this compound.

Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental spectra for this compound, this section provides predicted data based on the analysis of analogous compounds and established spectroscopic principles.[4][5] This information is intended to guide researchers in the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the 5- and 6-positions of the pyridine ring. The methoxy group will appear as a singlet in the upfield region.

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 8.1 - 8.3dH-6
~ 7.4 - 7.6dH-5
~ 3.9 - 4.1s-OCH₃

Predicted for a solution in CDCl₃.

¹³C NMR: The carbon-13 NMR spectrum is predicted to display six signals, corresponding to the five carbons of the pyridine ring and the one methoxy carbon.

Chemical Shift (δ, ppm)Assignment
~ 155C-3
~ 150C-6
~ 142C-2
~ 130C-5
~ 90C-4
~ 56-OCH₃

Predicted for a solution in CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (-OCH₃)
1570 - 1550StrongC=C/C=N stretching (pyridine ring)
1450 - 1420StrongC=C/C=N stretching (pyridine ring)
1250 - 1200StrongC-O stretch (aryl ether)
Below 800Medium-StrongC-Br and C-I stretches
Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), will be characterized by a distinct isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). The molecular ion peak (M⁺) should be observed at m/z 313 (for ⁷⁹Br) and 315 (for ⁸¹Br).

Key Fragmentation Patterns:

  • [M-Br]⁺: Loss of the bromine atom.

  • [M-I]⁺: Loss of the iodine atom.

  • [M-CH₃]⁺: Loss of a methyl radical from the methoxy group.

  • [M-HBr]⁺ or [M-HI]⁺: Loss of hydrogen bromide or hydrogen iodide.

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily defined by the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions.

Regioselective Cross-Coupling Reactions

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This principle is the cornerstone of achieving regioselective functionalization of this compound. Under mild reaction conditions, the C-I bond at the 4-position will preferentially undergo oxidative addition to the palladium catalyst, leaving the C-Br bond at the 2-position intact for subsequent transformations.[6][7]

Reactivity_Hierarchy cluster_0 Mild Conditions cluster_1 Harsher Conditions A Selective reaction at C-4 (Iodo) Intermediate 4-Substituted-2-bromo-3-methoxypyridine A->Intermediate B Reaction at C-2 (Bromo) Product 2,4-Disubstituted-3-methoxypyridine B->Product Start This compound Start->A Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Intermediate->B Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Caption: Strategic functionalization of this compound.

Representative Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or esters.

  • Sonogashira Coupling: For the coupling with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds to introduce primary or secondary amines.

  • Heck Coupling: For the reaction with alkenes.

  • Stille Coupling: For the reaction with organostannanes.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position (Representative)

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80-90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

No specific safety data is available for this compound. However, based on the safety profiles of related compounds such as 2-bromopyridines and other halogenated pyridines, the following precautions should be taken:[8][9][10]

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame.

  • In case of contact:

    • Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

    • Skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

    • Ingestion: Clean mouth with water and drink plenty of water afterward.

Always consult the Safety Data Sheet (SDS) for any chemical before use.

Conclusion

This compound is a highly promising and versatile building block for organic synthesis. Its unique arrangement of functional groups, particularly the orthogonally reactive bromo and iodo substituents, allows for a high degree of control in the construction of complex molecular architectures. The predictable regioselectivity in palladium-catalyzed cross-coupling reactions makes it an invaluable tool for the efficient and modular synthesis of novel compounds in drug discovery and materials science. This guide provides a foundational understanding of its chemistry and a practical framework for its application, empowering researchers to unlock the full synthetic potential of this strategic intermediate.

References

  • Eureka | Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
  • Benchchem. (n.d.). Spectroscopic Profile of 2-Bromo-4-iodopyridine: A Technical Guide.
  • Benchchem. (n.d.). A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Derivatives.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Avocado Research Chemicals Ltd. (2010). Safety Data Sheet.
  • Thermo Fisher Scientific Chemicals, Inc. (2025). Safety Data Sheet.
  • Benchchem. (n.d.). A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
  • ChemicalBook. (n.d.). 2-Bromo-4-methoxypyridine synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.
  • NXY Chemicals. (n.d.). This compound, 1261365-82-5.
  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

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An In-depth Technical Guide to the Key Reactive Sites of 2-Bromo-4-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key reactive sites of 2-bromo-4-iodo-3-methoxypyridine, a versatile building block in modern organic synthesis. As a Senior Application Scientist, this document synthesizes fundamental principles of reactivity with practical, field-proven insights to empower researchers in designing efficient and selective synthetic strategies. We will delve into the nuanced interplay of electronic and steric effects governed by the pyridine core, the distinct halogen substituents, and the influential 3-methoxy group. This guide will elucidate the principles of regioselective functionalization, supported by detailed experimental protocols and mechanistic considerations for key transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of this compound

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, rendering the development of efficient synthetic methodologies for their elaboration a paramount objective.[1] this compound emerges as a particularly valuable synthon due to its trifecta of functional handles, each offering a distinct avenue for molecular diversification. The strategic disposition of a bromo, iodo, and methoxy group on the pyridine ring allows for a programmed, stepwise introduction of various substituents, thereby enabling the rapid construction of complex molecular architectures.

Understanding the differential reactivity of the C-Br and C-I bonds is fundamental to harnessing the synthetic potential of this molecule. This guide will provide a detailed exploration of the factors governing this selectivity and how it can be exploited to achieve desired synthetic outcomes.

Unraveling the Hierarchy of Reactivity: A Tale of Two Halogens and a Methoxy Group

The reactivity of this compound is primarily dictated by the electronic nature of the pyridine ring and the inherent properties of the halogen substituents. The pyridine ring, being an electron-deficient heterocycle, is activated towards nucleophilic attack, particularly at the 2- and 4-positions.[2] The presence of halogen atoms at these positions further enhances their susceptibility to a range of transformations.

The Dominance of the Carbon-Iodine Bond

In the realm of transition-metal-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows a well-established trend: C-I > C-Br > C-Cl.[3] This hierarchy is a direct consequence of the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to a low-valent metal center, which is often the rate-determining step in catalytic cycles.[3]

This differential reactivity is the cornerstone of selective functionalization of this compound. Under carefully controlled conditions, it is possible to selectively react at the 4-position (iodo) while leaving the 2-position (bromo) intact for subsequent transformations.

The Influence of the 3-Methoxy Group: An Electronic and Steric Modulator

The methoxy group at the 3-position exerts a significant influence on the reactivity of the adjacent halogen atoms. Electronically, the methoxy group is an electron-donating group through resonance, which can increase the electron density of the pyridine ring. This can, in turn, modulate the reactivity of the C-X bonds towards oxidative addition. Furthermore, the ortho-methoxy group can influence the trajectory of incoming reagents and the stability of reaction intermediates through steric hindrance and potential chelation effects.[4]

Key Transformations and Strategic Applications

The differential reactivity of the halogen atoms in this compound allows for a range of selective transformations.

Metal-Halogen Exchange: A Gateway to Nucleophilic Reactivity

Metal-halogen exchange is a powerful tool for the generation of organometallic reagents, which can then be reacted with a variety of electrophiles.[5] The exchange rate for halogens follows the same trend as in cross-coupling reactions (I > Br).[5] Therefore, treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures is expected to selectively occur at the 4-position, generating the corresponding 4-lithiated pyridine derivative. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Diagram of Selective Metal-Halogen Exchange:

G cluster_0 Selective Metal-Halogen Exchange Start This compound Reagent n-BuLi, THF, -78 °C Start->Reagent I > Br exchange Intermediate 4-Lithio-2-bromo-3-methoxypyridine Reagent->Intermediate Electrophile Electrophile (E+) Intermediate->Electrophile Trapping Product 4-Substituted-2-bromo-3-methoxypyridine Electrophile->Product

Caption: Selective metal-halogen exchange at the C4-I position.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds with Precision

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds in this compound allows for highly regioselective cross-coupling reactions.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a robust and widely used transformation.[6] For this compound, this reaction can be tuned to selectively couple at the 4-position by using mild reaction conditions.

Diagram of a General Suzuki-Miyaura Catalytic Cycle:

G Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OR)2) PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)Ln-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] Similar to the Suzuki coupling, the Sonogashira reaction on this compound is highly selective for the C-4 iodo position under appropriate conditions.[8]

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[9] This reaction also exhibits high regioselectivity for the C-4 position of this compound, allowing for the selective introduction of a wide range of amino groups.[10]

Experimental Protocols

The following protocols are provided as a starting point for the selective functionalization of this compound. Optimization may be required for specific substrates and desired outcomes.

Protocol for Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol is adapted from procedures for analogous dihalopyridine systems and is expected to provide high selectivity for the C-4 position.[1][11]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Add Pd(OAc)₂ (0.02 eq.) and PPh₃ (0.04 eq.).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling of Halogenated Pyridines

SubstrateCoupling PartnerCatalyst SystemProductYield (%)Regioselectivity (C4:C2)Reference
2-Bromo-4-iodopyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃4-Phenyl-2-bromopyridine>95>99:1[3]
2,4-DibromopyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Mixture of regioisomers851:4[3]
Protocol for Selective Sonogashira Coupling at the C-4 Position

This protocol is based on established procedures for the Sonogashira coupling of dihalopyridines.[8][12]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add anhydrous, degassed THF and Et₃N.

  • Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds provides a powerful handle for achieving exceptional regioselectivity in a variety of transformations. By carefully selecting reaction conditions, chemists can selectively functionalize the 4-position while preserving the 2-bromo substituent for subsequent diversification. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this synthon in the design and execution of innovative synthetic routes for the discovery and development of novel chemical entities.

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  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Macmillan Group Meeting. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. Retrieved from a hypothetical BenchChem technical document.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine. Retrieved from a hypothetical BenchChem technical document.
  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine. Retrieved from a hypothetical BenchChem technical document.
  • BenchChem. (2025). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Retrieved from a hypothetical BenchChem technical document.
  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. Retrieved from a hypothetical BenchChem technical document.
  • Fors, B. P., & Buchwald, S. L. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899.
  • Bailey, W. F., & Punzalan, E. R. (1990). Lithium-Halogen Exchange of Vinyl Halides. Stereospecificity and the Effect of Solvent. The Journal of Organic Chemistry, 55(19), 5404–5406.
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  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.
  • Valerga, P., et al. (2015). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 20(10), 18968-18983.
  • Gribanov, P. S., et al. (2024). “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes. Chemistry – A European Journal, 30(1), e202303956.
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Methodological & Application

Application Notes and Protocols for the Regioselective Synthesis of Derivatives from 2-Bromo-4-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold for Innovation

In the landscape of medicinal chemistry and materials science, substituted pyridine cores are ubiquitous structural motifs found in a vast array of biologically active compounds and functional materials. Among these, 3-methoxypyridine derivatives are of particular interest, serving as crucial intermediates in the synthesis of novel therapeutic agents.[1][2] 2-Bromo-4-iodo-3-methoxypyridine has emerged as an exceptionally valuable and versatile building block for synthetic chemists.[3] Its utility stems from the two distinct halogenated reactive sites on the pyridine ring: a carbon-iodine (C-I) bond at the 4-position and a carbon-bromine (C-Br) bond at the 2-position.

This differential halogenation is the key to its synthetic power. The inherent difference in the bond dissociation energies of the C-I and C-Br bonds allows for remarkable regioselectivity in a variety of palladium-catalyzed cross-coupling reactions.[4][5] This guide provides an in-depth analysis of this principle and delivers detailed, field-proven protocols for the selective functionalization of this compound using cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

The Core Principle: Exploiting Differential Reactivity

The cornerstone of synthesizing derivatives from this compound is the predictable and controllable regioselectivity of cross-coupling reactions. This selectivity is governed by the relative reactivity of the carbon-halogen bonds towards the oxidative addition step in the catalytic cycle of palladium-catalyzed reactions. The established order of reactivity is C-I > C-Br > C-Cl.[4][5][6]

The C-I bond at the 4-position is significantly weaker and therefore more susceptible to oxidative addition with a palladium(0) catalyst than the more robust C-Br bond at the 2-position.[5][7] By carefully controlling reaction conditions—such as temperature, reaction time, and the choice of catalyst system—chemists can selectively functionalize the 4-position while leaving the 2-bromo group untouched and available for subsequent transformations. This stepwise approach enables the divergent synthesis of complex, polysubstituted pyridine derivatives from a single, readily accessible starting material.

Caption: Reactivity sites of this compound.

Experimental Protocols for Regioselective Synthesis

The following protocols are designed as robust starting points for the synthesis of various derivatives. Optimization for specific substrates is encouraged and guidance for common issues is provided.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically to introduce aryl, heteroaryl, or vinyl groups.[8][9][10]

A. Detailed Step-by-Step Protocol

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a condenser and magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or vinylboronic acid or ester (1.1-1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).[5]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure anaerobic conditions.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1 ratio), via syringe.[5][8]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[5][8]

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-4-aryl-3-methoxypyridine derivative.

B. Mechanistic Insight & Causality

  • Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source that initiates the catalytic cycle.[8]

  • Base: The base is essential for the transmetalation step, activating the boronic acid to form a boronate species that readily transfers its organic group to the palladium center.[9][11]

  • Solvent & Degassing: The use of degassed solvents is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also oxidize the phosphine ligands, halting the catalytic cycle.[5]

Suzuki_Cycle Pd0 Pd(0)L2 Pd_Aryl R-Pd(II)-X(L2) Pd0->Pd_Aryl Oxidative Addition Pd_Boronate R-Pd(II)-R'(L2) Pd_Aryl->Pd_Boronate Transmetalation Pd_Boronate->Pd0 Reductive Elimination Product Ar-R' Pd_Boronate->Product ArylHalide Ar-X ArylHalide->Pd0 Organoboron R'-B(OR)2 Organoboron->Pd_Aryl Base Base Base->Pd_Aryl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9][11]

C. Data & Troubleshooting

IssuePotential CauseRecommended Solution
Low/No Conversion Inactive catalyst; Insufficiently strong base; Poor quality boronic acid.Use a fresh catalyst; Screen other bases (e.g., Cs₂CO₃, K₃PO₄); Verify the purity of the boronic acid.
Side Products Hydrodehalogenation (loss of I or Br); Homocoupling of boronic acid.Ensure strictly anhydrous/anaerobic conditions; Avoid alcohol solvents; Lower reaction temperature.[5]
Reaction at C-Br Reaction conditions too harsh (high temp, long time).Reduce temperature and monitor reaction closely to stop after consumption of starting material to favor mono-substitution.[5]
Protocol 2: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from the pyridine) and an sp carbon (from a terminal alkyne).[12][13] It uniquely requires both palladium and copper(I) co-catalysis.[14]

A. Detailed Step-by-Step Protocol

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 4-10 mol%).[4]

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).[4]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish, gentle heating to 40-60 °C may be required. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.[6] Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the 2-bromo-4-alkynyl-3-methoxypyridine derivative.

B. Mechanistic Insight & Causality

  • Dual Catalysis: The palladium catalyst undergoes the primary catalytic cycle of oxidative addition and reductive elimination. The copper(I) co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[6][12]

  • Anaerobic Conditions: Oxygen is particularly detrimental in Sonogashira couplings as it promotes the oxidative homocoupling of the terminal alkyne to form a diyne byproduct (Glaser coupling).[15] Rigorous degassing and a positive pressure of inert gas are essential for high yields.[15]

Sonogashira_Cycle Pd0 Pd(0)L2 Pd_Aryl R-Pd(II)-X(L2) Pd0->Pd_Aryl Oxidative Addition Pd_Alkyne R-Pd(II)-C≡CR'(L2) Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' Pd_Alkyne->Product CuX Cu-X Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne Alkyne + Base Cu_Alkyne->Pd_Aryl Cu_Alkyne->CuX ArylHalide Ar-X ArylHalide->Pd0 Alkyne H-C≡CR' Alkyne->CuX

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[12]

C. Data & Troubleshooting

IssuePotential CauseRecommended Solution
Low/No Conversion Inactive Pd catalyst or CuI co-catalyst; Insufficient degassing.Use fresh, high-purity catalysts; Ensure all solvents and reagents are rigorously degassed.[15]
Glaser Homocoupling Presence of oxygen; High concentration of CuI.Strictly anaerobic conditions are critical; Reduce CuI loading to the minimum effective amount; Add alkyne slowly to the reaction.[15]
Lack of Selectivity Reaction temperature too high.Maintain room temperature or use only gentle heating; The C-I vs C-Br selectivity is very high under mild conditions.[15]
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for constructing C-N bonds, enabling the synthesis of a wide range of substituted anilines and heteroaromatic amines.[16][17]

A. Detailed Step-by-Step Protocol

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.).[4][18]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with stirring to a temperature between 80-120 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with water, then dilute with an organic solvent. Pass the mixture through a pad of Celite® to remove palladium residues. Separate the layers, and extract the aqueous phase with an organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to obtain the 4-amino-2-bromo-3-methoxypyridine derivative.

B. Mechanistic Insight & Causality

  • Ligand is Key: The choice of phosphine ligand is critical for a successful reaction, especially with heteroaryl halides. Bulky, electron-rich ligands like XPhos or RuPhos stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.[18]

  • Strong Base Required: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond of the Pd-amine complex) to form the palladium-amido intermediate, which is a key step in the catalytic cycle.[18][19]

  • Anhydrous Conditions: Water can hydrolyze the strong base and interfere with the catalytic cycle. Oxygen can irreversibly oxidize the phosphine ligand and the Pd(0) catalyst, rendering them inactive.[18]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 Pd_Aryl R-Pd(II)-X(L2) Pd0->Pd_Aryl Oxidative Addition Pd_Amido R-Pd(II)-NR'R''(L2) Pd_Aryl->Pd_Amido Amine Coordination & Deprotonation Pd_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' Pd_Amido->Product ArylHalide Ar-X ArylHalide->Pd0 Amine H-NR'R'' Amine->Pd_Aryl Base Base Base->Pd_Aryl

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[17]

C. Data & Troubleshooting

IssuePotential CauseRecommended Solution
Low/No Conversion Poor catalyst/ligand combination; Inactive base; Poor reagent quality.Screen different phosphine ligands (XPhos, RuPhos, SPhos); Use a fresh, anhydrous base; Ensure amine and solvent are pure and dry.[18]
Hydrodehalogenation Side reaction promoted by certain bases or ligands.Change the base (e.g., from NaOt-Bu to K₃PO₄); Screen different ligands.[18]
Reaction at C-Br Possible with forcing conditions after C-I has reacted.To achieve mono-amination, use milder conditions and controlled stoichiometry of the amine.[18]

Strategy for Sequential Di-functionalization

The true synthetic power of this compound lies in its capacity for sequential functionalization. After selectively reacting the C4-iodo position under mild conditions, the resulting 2-bromo-4-substituted-3-methoxypyridine can be subjected to a second, distinct cross-coupling reaction at the C2-bromo position. This second step typically requires more forcing conditions (e.g., higher temperatures, longer reaction times, or a more active catalyst system) to activate the stronger C-Br bond.[5]

Caption: Workflow for sequential cross-coupling reactions.

Conclusion

This compound is a powerful and versatile building block that enables the controlled, regioselective synthesis of highly functionalized pyridine derivatives. By leveraging the intrinsic reactivity difference between the carbon-iodine and carbon-bromine bonds, researchers can employ a range of modern cross-coupling reactions to selectively introduce diverse substituents. The protocols and principles outlined in this guide provide a solid foundation for scientists in drug discovery and materials development to construct novel molecular architectures and accelerate innovation.

References

  • The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. Autechaux. [Link]

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  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [https://www.nrochemistry.com/ Suzuki-coupling/]([Link] Suzuki-coupling/)

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  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. National Center for Biotechnology Information. [Link]

  • The Suzuki Reaction. Columbia University. [Link]

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  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Center for Biotechnology Information. [Link]

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The Strategic Utility of 2-Bromo-4-iodo-3-methoxypyridine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of modern pharmaceutical and agrochemical research, the efficient and controlled synthesis of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, are privileged scaffolds found in a vast array of biologically active molecules.[1][2] Among the myriad of available building blocks, 2-Bromo-4-iodo-3-methoxypyridine has emerged as a strategically important intermediate. Its utility stems from the differential reactivity of its two halogen substituents, which allows for predictable and regioselective sequential functionalization. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this versatile compound in pharmaceutical synthesis. We will explore the causality behind experimental choices in key cross-coupling reactions and provide detailed, field-proven protocols.

The core advantage of this compound lies in the significant difference in bond strength between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling reactions.[3][4] This inherent reactivity difference (C-I > C-Br) enables the selective functionalization at the 4-position of the pyridine ring while leaving the 2-bromo position available for subsequent transformations. This stepwise approach is invaluable for the construction of highly decorated pyridine derivatives, allowing for the systematic exploration of chemical space in drug discovery programs.

Key Synthetic Transformations: A Gateway to Molecular Diversity

The true power of this compound is unlocked through its participation in palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern synthetic organic chemistry, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Regioselective Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for introducing sp-hybridized carbon atoms into a molecular framework.[3] In the case of this compound, this reaction proceeds with high regioselectivity at the C-4 position.

Causality of Selectivity: The preference for the reaction to occur at the C-I bond is a direct consequence of the relative rates of oxidative addition to the palladium(0) catalyst. The lower bond dissociation energy of the C-I bond compared to the C-Br bond dictates that the oxidative addition at the 4-position is kinetically favored. By carefully controlling the reaction conditions, particularly temperature, mono-alkynylation at the 4-position can be achieved with high fidelity, preserving the 2-bromo substituent for a subsequent coupling reaction.

Experimental Protocol: Regioselective Sonogashira Coupling of this compound

This protocol is adapted from established procedures for the Sonogashira coupling of dihalopyridines and is expected to provide the desired 2-bromo-4-alkynyl-3-methoxypyridine in good to excellent yields.[3]

Table 1: Reagents for Sonogashira Coupling

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount
This compound1.0313.92(e.g., 314 mg, 1.0 mmol)
Terminal Alkyne1.1Varies(1.1 mmol)
Pd(PPh₃)₄0.051155.56(58 mg, 0.05 mmol)
Copper(I) iodide (CuI)0.1190.45(19 mg, 0.1 mmol)
Triethylamine (Et₃N)-101.19(Anhydrous, degassed, as solvent)
Tetrahydrofuran (THF)-72.11(Anhydrous, degassed, as co-solvent)

Step-by-Step Methodology:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Tetrakis(triphenylphosphine)palladium(0), and Copper(I) iodide.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous and degassed THF and triethylamine via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically when the starting material is consumed), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-4-(alkynyl)-3-methoxypyridine.

Workflow Diagram:

Sonogashira_Workflow A 1. Assemble Reagents in Schlenk Flask B 2. Inert Atmosphere (Ar) A->B C 3. Add Solvents B->C D 4. Add Terminal Alkyne C->D E 5. Reaction & Monitoring (TLC/LC-MS) D->E F 6. Aqueous Work-up E->F G 7. Extraction F->G H 8. Purification (Chromatography) G->H I Product: 2-Bromo-4-alkynyl-3-methoxypyridine H->I

Caption: Experimental workflow for the regioselective Sonogashira coupling.

Site-Selective Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[5] For this compound, this reaction can be performed selectively at the 4-position to introduce aryl or heteroaryl substituents.

Trustworthiness of the Protocol: The protocol's reliability hinges on the same principle of differential reactivity as the Sonogashira coupling. The oxidative addition of the palladium catalyst to the C-I bond is significantly faster than to the C-Br bond.[3][4] By employing appropriate reaction conditions, such as a suitable palladium catalyst, base, and solvent system, and maintaining a controlled temperature, the selective formation of the 4-aryl-2-bromo-3-methoxypyridine can be achieved with high yields. This mono-functionalized product is then a valuable intermediate for a subsequent coupling at the 2-position.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

This protocol is based on established procedures for the Suzuki-Miyaura coupling of analogous dihalopyridines and is expected to afford the desired 4-aryl-2-bromo-3-methoxypyridine.[1]

Table 2: Reagents for Suzuki-Miyaura Coupling

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount
This compound1.0313.92(e.g., 314 mg, 1.0 mmol)
Arylboronic Acid1.2Varies(1.2 mmol)
Pd(PPh₃)₄0.051155.56(58 mg, 0.05 mmol)
Potassium Carbonate (K₂CO₃)2.0138.21(276 mg, 2.0 mmol)
1,4-Dioxane-88.11(Degassed, as solvent)
Water-18.02(Degassed, as co-solvent)

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 v/v ratio) to the flask via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-bromo-4-aryl-3-methoxypyridine product.[1]

Catalytic Cycle Diagram:

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B R-X C R-Pd(II)L2-X B->C D Transmetalation C->D [R'-B(OR)3]- E R-Pd(II)L2-R' D->E F Reductive Elimination E->F F->A R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Pharmaceutical Synthesis: Building Blocks for Life-Changing Medicines

The true value of this compound is demonstrated by its application in the synthesis of a diverse range of pharmaceutically active compounds. Its ability to serve as a scaffold for the introduction of various functional groups makes it a key intermediate in the development of novel therapeutics.

PI3K/mTOR Inhibitors for Oncology

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several potent and selective PI3K/mTOR inhibitors have been developed, with many featuring a substituted pyridine core.

This compound is a key building block in the synthesis of GSK2126458, a highly potent and selective dual inhibitor of PI3K and mTOR. The synthesis of this class of compounds often involves a sequential cross-coupling strategy, where the 4-position of the pyridine ring is first functionalized, followed by a subsequent reaction at the 2-position. This highlights the strategic advantage of using a dihalogenated pyridine with differential reactivity.

Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems. They are implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. The development of selective nAChR modulators is a major focus of neuroscience research.

Substituted pyridines are a common feature in many nAChR ligands. The 3-methoxypyridine motif, in particular, has been shown to be important for binding to certain nAChR subtypes. The ability to introduce diverse substituents at the 2- and 4-positions of the pyridine ring using this compound as a starting material provides a powerful platform for the synthesis of novel nAChR agonists and antagonists with tailored selectivity profiles.

Agrochemical Synthesis

Beyond pharmaceuticals, this compound and its analogs are valuable intermediates in the agrochemical industry.[1][2] The pyridine scaffold is present in a wide range of fungicides, herbicides, and insecticides. The ability to perform regioselective, sequential functionalization allows for the creation of large libraries of compounds for screening and the optimization of biological activity against specific agricultural pests and diseases. The stepwise introduction of different functionalities is critical for fine-tuning the properties of the final product, such as its potency, selectivity, and environmental profile.[1]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, polysubstituted pyridine derivatives. Its key attribute—the differential reactivity of the C-I and C-Br bonds—enables a predictable and regioselective, stepwise functionalization strategy. This allows for the efficient construction of diverse molecular architectures that are central to the discovery and development of new pharmaceuticals and agrochemicals. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers to fully leverage the synthetic potential of this valuable intermediate in their scientific endeavors.

References

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  • BenchChem. (2025). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. BenchChem Technical Support.
  • BenchChem. (2025). A Researcher's Guide to the Regioselective Functionalization of 2-Bromo-4-iodopyridine. BenchChem Technical Support.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Agrochemical Synthesis with Pyridine Derivatives: The Role of 3-Bromo-2-methoxy-4-methylpyridine.
  • Royal Society of Chemistry. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

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Introduction: The Kinase Inhibitor Landscape and the Importance of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

<_ 2-Bromo-4-iodo-3-methoxypyridine: A Strategic Building Block for Kinase Inhibitor Synthesis

This technical guide offers a detailed exploration of this compound, a pivotal building block in the design and synthesis of potent and selective kinase inhibitors. We will analyze the molecule's inherent chemical logic, provide validated protocols for its use, and contextualize its application within relevant biological signaling pathways.

Protein kinases are a critical class of drug targets, particularly in oncology and immunology.[1] Their central role in signal transduction pathways makes them prime candidates for therapeutic intervention.[2] Small molecule kinase inhibitors have revolutionized the treatment of numerous diseases.

Substituted pyridine scaffolds are of paramount importance in the vast chemical space of kinase inhibitors.[3][4] The pyridine nitrogen often acts as a key hydrogen bond acceptor, interacting with the hinge region of the kinase's ATP-binding pocket. The specific substitution pattern on the pyridine ring is crucial for modulating potency, selectivity, and pharmacokinetic properties.[5] this compound presents a unique and strategically advantageous arrangement of functional groups that medicinal chemists can leverage to construct complex and highly functionalized inhibitor molecules.[6]

Physicochemical Properties and Reactivity Profile

The utility of this compound is rooted in the orthogonal reactivity of its two halogen substituents, which is further modulated by the electron-donating methoxy group.[6]

PropertyValue
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol [7]
Appearance Off-white to pale yellow solid[7]
Purity ≥ 98% (GC)[7]
Storage Conditions 0-8 °C[7]

The key to this building block's versatility lies in the differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions.[8] The C-I bond is significantly more reactive than the C-Br bond in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[6][9] This allows for selective functionalization at the 4-position while leaving the 2-bromo group intact for subsequent transformations.[6][8] The 3-methoxy group can also serve as a key interaction point in the final inhibitor-kinase complex.[10]

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.[8]

Application in the Synthesis of Kinase Inhibitors: A Bruton's Tyrosine Kinase (BTK) Inhibitor Case Study

A prominent application of this compound is in the synthesis of inhibitors targeting Bruton's tyrosine kinase (BTK). BTK is a key mediator in B-cell receptor signaling and a validated target in B-cell malignancies.[11][12][13]

Protocol 1: Selective Sonogashira Coupling at the 4-Position

This protocol details the selective coupling of a terminal alkyne to the more reactive 4-position of this compound.[14][15]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine or diisopropylamine)[15]

  • Anhydrous solvent (e.g., THF or DMF)[15]

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography supplies

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve the this compound (1.0 eq) in the anhydrous solvent.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper(I) iodide (0.025 eq).[15]

  • Add the base (e.g., diisopropylamine, 7.0 eq) followed by the terminal alkyne (1.1 eq).[15]

  • Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.[15]

  • Upon completion, dilute the reaction with a suitable organic solvent (e.g., Et₂O) and filter through Celite.[15]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[15]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[15]

  • Purify the crude product by flash column chromatography to yield the 2-bromo-4-alkynyl-3-methoxypyridine.

Causality Behind Experimental Choices:

  • Palladium and Copper Catalysis: The Sonogashira reaction is a copper-palladium catalyzed coupling of terminal alkynes with aryl or vinyl halides.[15][16]

  • Base: The base serves to deprotonate the alkyne, forming a copper acetylide intermediate.[15]

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Protocol 2: Subsequent Suzuki Coupling at the 2-Position

Following the initial functionalization, the less reactive 2-bromo position can undergo a Suzuki coupling to introduce further diversity.[17][18]

Materials:

  • 2-Bromo-4-alkynyl-3-methoxypyridine (from Protocol 1)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(dppf)Cl₂)[19][20]

  • A suitable ligand (e.g., SPhos or JohnPhos)[18]

  • A suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)[17][18]

  • Anhydrous and degassed solvent system (e.g., 1,4-dioxane/water)[17][20]

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry, nitrogen-flushed flask, add the 2-bromo-4-alkynyl-3-methoxypyridine (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), the ligand (e.g., JohnPhos, 0.2 eq), and the base (e.g., cesium carbonate, 3.0 eq).[18][20]

  • Add the degassed solvent system (e.g., THF and water).[18]

  • Heat the reaction mixture (e.g., to 40-110 °C) and stir for 2.5-24 hours, monitoring by TLC.[18][19][20]

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent like EtOAc.[18]

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[18]

  • Purify the crude product by flash column chromatography to obtain the desired disubstituted pyridine.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for efficient coupling with the less reactive aryl bromide.[17]

  • Base: The base is required for the transmetalation step of the Suzuki catalytic cycle.[20]

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[18]

Biological Context: Targeting the BTK Signaling Pathway

The synthesized disubstituted pyridine core can be further modified to create potent BTK inhibitors. These inhibitors are designed to fit into the ATP-binding pocket of BTK, thereby disrupting its function.[21]

G cluster_1 BTK Signaling Cascade and Inhibition BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates Inhibitor BTK Inhibitor Inhibitor->BTK Inhibits Downstream Downstream Signaling (Proliferation, Survival) PLCG2->Downstream

Caption: A simplified diagram of the BTK signaling pathway and its inhibition.[11]

In many B-cell malignancies, the B-cell receptor (BCR) signaling pathway is constitutively active, leading to continuous activation of BTK.[11][12][22] This provides a survival and proliferation advantage to the cancerous B-cells.[11][22] By inhibiting BTK, these synthesized compounds can block the downstream signaling cascade, making them effective therapeutic agents for diseases such as chronic lymphocytic leukemia and mantle cell lymphoma.[11][12]

Conclusion

This compound stands out as a powerful and versatile building block in the synthesis of kinase inhibitors. Its well-defined and orthogonal reactivity enables the controlled and sequential introduction of various substituents, facilitating the rapid generation of diverse chemical libraries for drug discovery. The protocols detailed in this guide offer a solid foundation for researchers to utilize the unique properties of this reagent in their own kinase inhibitor development programs. A logical application of this building block, grounded in a thorough understanding of its chemical behavior, will continue to drive the discovery of novel and effective targeted therapies.

References

  • Maddocks, K., & Woyach, J. (2021). Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. Journal of Clinical Oncology.
  • Lilly USA, LLC. (2023). Understanding Bruton's Tyrosine Kinase Pathway Inhibition in B-Cell Malignancies.
  • Di Masi, A., et al. (2024). Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. International Journal of Molecular Sciences, 25(6), 3234.
  • Conde, S., et al. (2010). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(13), 4871-4880.
  • Nurix Therapeutics. (2024).
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  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Kim, H. J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130497.
  • Parrish, J. P., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5834-5839.
  • Kumar, A., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ACS Omega, 6(32), 21069-21083.
  • BenchChem. (2025). The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide.
  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 180, 223-234.
  • Giraud, F., et al. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 26(17), 4251-4255.
  • Barf, T., et al. (2018).
  • Ghorab, M. M., et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 7(40), 35849-35864.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
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  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Lee, S., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Zhang, T., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(6), 584-589.
  • BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs.
  • BenchChem. (2025). Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research.
  • Chem-Impex. (n.d.). 2-Bromo-4-methoxypyridine.
  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • BenchChem. (n.d.).
  • Varello, M., et al. (2018). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
  • BenchChem. (2025). Reactivity Face-Off: 2-Bromo-6-methylisonicotinaldehyde vs. 2-Iodopyridines in Cross-Coupling and Nucleophilic Substitution Reac.
  • Organ, M. G., et al. (2012). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 10(23), 4543-4546.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
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  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2,5-Dibromo-3-(trifluoromethyl)pyridine and 2,5-Diiodo-3.
  • Wang, C., et al. (2018). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society, 140(42), 13608-13613.

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Application Note & Protocol: Regioselective Cross-Coupling of 2-Bromo-4-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Chemoselective Functionalization for Advanced Synthesis

Introduction: The Strategic Value of Dihalogenated Pyridines

Substituted pyridine scaffolds are central to modern drug discovery and materials science.[1] The 2-bromo-4-iodo-3-methoxypyridine building block offers a powerful platform for creating complex, multi-substituted heterocyclic systems through sequential, site-selective cross-coupling reactions. The key to unlocking its synthetic potential lies in exploiting the intrinsic reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

This guide provides a detailed framework for achieving high regioselectivity in palladium-catalyzed cross-coupling reactions, focusing on the preferential functionalization of the C4-iodo position. We will explore the mechanistic basis for this selectivity and provide robust, field-proven protocols for Suzuki-Miyaura and Sonogashira couplings, designed for researchers in medicinal chemistry and process development.

The Principle of Regioselectivity: A Mechanistic Rationale

The success of selective cross-coupling hinges on the differential reactivity of the two halogen substituents. In palladium-catalyzed reactions, the universally accepted reactivity trend for halogens is I > Br > Cl.[2][3] This hierarchy is primarily dictated by the bond dissociation energies of the carbon-halogen bonds; the weaker C-I bond requires a lower activation energy for the initial, often rate-determining, oxidative addition step to the Pd(0) catalyst.[4][5]

By carefully controlling reaction conditions—such as temperature, catalyst system, and reaction time—chemists can selectively activate the C4-iodo bond of this compound, leaving the more stable C2-bromo bond intact for subsequent transformations.[2][4] This stepwise approach is a cornerstone of efficient molecular construction.

The General Catalytic Cycle

The palladium-catalyzed cross-coupling process follows a well-established catalytic cycle, illustrated below. The selectivity for the C-I bond arises from the lower energy barrier of the initial oxidative addition step at that position compared to the C-Br bond.[4]

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X TM Transmetalation PdII_Coupling Ar-Pd(II)L₂-R PdII_Aryl->PdII_Coupling R-M PdII_Coupling->Pd0 Ar-R RE Reductive Elimination Product Coupled Product (Ar-R) PdII_Coupling->Product ArX 2-Bromo-4-iodo- 3-methoxypyridine (Ar-X) ArX->Pd0 RM Organometallic Reagent (R-M) (e.g., Boronic Acid) RM->PdII_Aryl caption General catalytic cycle for palladium-catalyzed cross-coupling.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.[4][5][6]

Experimental Protocols for Selective C4-Functionalization

The following protocols are designed as robust starting points and may be optimized for specific coupling partners. Crucially, all procedures must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to ensure catalyst stability and reaction efficiency.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Iodo Position

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C(sp²)–C(sp²) bonds.[1][3]

Experimental Workflow Diagram:

Suzuki Protocol Workflow start Start: Oven-Dried Schlenk Flask add_solids Add Solids: 1. This compound (1.0 eq) 2. Arylboronic Acid (1.2 eq) 3. K₂CO₃ (2.0 eq) 4. Pd(PPh₃)₄ (5 mol%) start->add_solids inert_atmo Inert Atmosphere: Evacuate & Backfill with Argon (3x) add_solids->inert_atmo add_solvent Add Degassed Solvent: (e.g., Dioxane/H₂O 4:1) inert_atmo->add_solvent reaction Heat & Stir: (e.g., 80-100 °C, 12 h) Monitor by TLC/LC-MS add_solvent->reaction workup Aqueous Workup: Dilute with EtOAc, wash with H₂O & brine reaction->workup purify Purify: Dry (Na₂SO₄), concentrate, and perform column chromatography workup->purify end_product Final Product: 2-Bromo-4-aryl-3-methoxypyridine purify->end_product

Caption: Step-by-step workflow for the selective Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).[2][4]

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).[2][4]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[2] The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously for the required time (typically 8-16 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the 2-bromo-4-aryl-3-methoxypyridine product.

Protocol 2: Selective Sonogashira Coupling at the C4-Iodo Position

The Sonogashira coupling is a highly reliable method for forming C(sp²)–C(sp) bonds by coupling aryl halides with terminal alkynes.[7][8]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and copper(I) iodide (CuI, 4-6 mol%).[4]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., a mixture of DMF and triethylamine (Et₃N), 2:1 v/v).[4] Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Execution: Stir the mixture at a specified temperature (e.g., 60 °C) for the necessary duration (typically 4-8 hours), ensuring the reaction is protected from light.

  • Monitoring: Track the reaction progress via TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the 2-bromo-4-alkynyl-3-methoxypyridine.

Data Summary: Catalyst Systems for Selective C4 Coupling

The choice of catalyst, ligand, and base can be tailored to the specific coupling partners. The following table summarizes typical conditions that favor selective functionalization at the C4-iodo position.

Reaction TypePalladium CatalystLigand (if applicable)Co-catalystBaseSolvent SystemTemp (°C)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄--K₂CO₃Toluene/H₂O10085-95
Suzuki-Miyaura PdCl₂(dppf)dppf-K₃PO₄Dioxane10090-98
Suzuki-Miyaura Pd(OAc)₂SPhos-K₂CO₃Toluene/H₂O100~90-98
Sonogashira PdCl₂(PPh₃)₂PPh₃CuIEt₃N / DMFDMF6085-95
Buchwald-Hartwig Pd₂(dba)₃BINAP-NaOtBuToluene10080-95

Table data is representative and synthesized from established knowledge of cross-coupling reactions on analogous halopyridine substrates.[4]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Yield Inactive catalystEnsure rigorous inert atmosphere and use of anhydrous solvents. Use a freshly opened or properly stored catalyst.
Poor substrate solubilityChoose a different solvent system (e.g., Dioxane, THF, DMF).
Inefficient transmetalationThe chosen base may be too weak. For Suzuki couplings, consider a stronger base like K₃PO₄ or Cs₂CO₃.
Poor Selectivity Reaction conditions too harshReduce the reaction temperature and shorten the reaction time. Harsh conditions can activate the C-Br bond.[2]
(Coupling at C2)High catalyst loadingLower the catalyst loading (mol%) to favor reaction at the more reactive C-I site.
Double Coupling Excess coupling partnerUse a stoichiometric amount (1.0-1.1 equivalents) of the boronic acid or alkyne.[2]
(Coupling at C2 & C4)Prolonged reaction timeMonitor the reaction closely and stop it once the mono-coupled product is maximized to prevent the slower reaction at the C-Br site.[2]
Protodeboronation Presence of excess water/acidEnsure the base is sufficient to neutralize any acidic species. Use anhydrous solvents where appropriate.
(Suzuki side reaction)Unstable boronic acidUse the corresponding boronate ester (e.g., pinacol ester), which is often more stable.

Conclusion

The regioselective functionalization of this compound is a highly achievable and valuable synthetic strategy. By leveraging the inherent reactivity difference between the C-I and C-Br bonds, researchers can selectively introduce a wide range of substituents at the C4 position using standard palladium-catalyzed cross-coupling protocols like the Suzuki-Miyaura and Sonogashira reactions. The protocols and data presented in this guide provide a reliable foundation for developing complex pyridine-based molecules for applications in drug discovery and beyond.

References

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  • Harvard University. "The Suzuki Reaction." Myers Group. Available at: [Link]

  • ResearchGate. "(A) Sonogashira coupling; (B) photoinduced coupling of alkyl iodides via Cu-terpyridine acetylides." ResearchGate. Available at: [Link]

  • MDPI. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond." MDPI. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). "2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties." RSC Publishing. Available at: [Link]

  • J. P. Norman, et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and..." ACS Publications. Available at: [Link]

  • Q. Liu, et al. "3-Methylpyridine: Synthesis and Applications." PubMed. Available at: [Link]

Sources

The Strategic Application of 2-Bromo-4-iodo-3-methoxypyridine in Agrochemical Research: A Guide to Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold in Modern Crop Protection

The pyridine ring is a privileged scaffold in contemporary agrochemical design, forming the core of a multitude of commercially successful herbicides, fungicides, and insecticides.[1] Its unique electronic properties, metabolic stability, and ability to engage in specific interactions with biological targets make it a highly sought-after motif for the development of novel crop protection agents. The strategic functionalization of the pyridine ring is therefore a critical aspect of agrochemical research, enabling the fine-tuning of a molecule's bioactivity, selectivity, and physicochemical properties. 3-Bromo-5-methoxypyridine, a related structure, is highlighted as a strategic building block for introducing a functionalized pyridine ring, a common feature in many successful pesticides.[2]

This guide focuses on the application of a highly versatile, yet underexplored building block: 2-Bromo-4-iodo-3-methoxypyridine . The presence of three distinct functional groups—a methoxy group and two different halogens at the 2- and 4-positions—offers a unique opportunity for controlled, sequential, and regioselective synthesis. This allows for the creation of diverse libraries of 2,3,4-trisubstituted pyridines, which are of significant interest for screening and development of next-generation agrochemicals.

The Principle of Regioselective Functionalization

The cornerstone of this compound's utility lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established order of reactivity is C-I > C-Br > C-Cl.[1][3] This disparity allows for the selective functionalization of the more labile carbon-iodine bond at the 4-position under milder reaction conditions, leaving the less reactive carbon-bromine bond at the 2-position intact for subsequent transformations.[3][4] This stepwise approach is paramount in constructing complex agrochemical candidates where a specific substitution pattern is often crucial for biological efficacy.

The methoxy group at the 3-position further influences the electronic nature of the pyridine ring and can play a significant role in the metabolic stability and target-binding affinity of the final molecule.

Application in Agrochemical Discovery: A Workflow for Diversity-Oriented Synthesis

The primary application of this compound in agrochemical research is as a scaffold for the diversity-oriented synthesis of novel compounds for high-throughput screening. The ability to introduce a wide array of functional groups at two distinct positions in a controlled manner is a powerful tool for exploring structure-activity relationships (SAR).

A typical workflow would involve:

  • Regioselective C-4 Functionalization: Employing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination) to introduce a diverse set of substituents at the 4-position.

  • Subsequent C-2 Functionalization: Utilizing a second, distinct cross-coupling reaction, often under more forcing conditions, to modify the 2-position.

  • Biological Screening: Evaluating the synthesized library of compounds for herbicidal, fungicidal, or insecticidal activity.

This strategic approach is visualized in the workflow diagram below.

G A This compound B Regioselective Cross-Coupling at C-4 (Suzuki, Sonogashira, Buchwald-Hartwig) A->B C 4-Substituted-2-bromo-3-methoxypyridine Intermediate B->C D Second Cross-Coupling at C-2 (Suzuki, Sonogashira, Buchwald-Hartwig) C->D E Diverse Library of 2,4-Disubstituted-3-methoxypyridines D->E F High-Throughput Screening (Herbicidal, Fungicidal, Insecticidal Assays) E->F G Lead Compound Identification F->G

Caption: Diversity-oriented synthesis workflow.

Experimental Protocols for Regioselective C-4 Functionalization

The following protocols provide a general framework for the regioselective functionalization of this compound at the C-4 position. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling organoboron compounds with organic halides.[5]

Objective: To synthesize 2-bromo-4-aryl-3-methoxypyridine derivatives.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Anhydrous and degassed solvents are recommended.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O).

  • Heat the mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The choice of ligand can influence the reaction's efficiency.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are often used due to their moderate basicity and good solubility.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

G Start Start A Combine Reactants: This compound, Arylboronic acid, Base Start->A B Add Pd Catalyst (e.g., Pd(PPh3)4) A->B C Add Degassed Solvent (e.g., Dioxane/H2O) B->C D Heat and Stir (e.g., 80-100 °C, 12h) C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup and Extraction E->F Reaction Complete G Purification (Column Chromatography) F->G End End G->End

Caption: Suzuki-Miyaura coupling workflow.

Protocol 2: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling is the premier method for introducing alkynyl groups onto aromatic rings.[6]

Objective: To synthesize 2-bromo-4-alkynyl-3-methoxypyridine derivatives.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) as a co-catalyst

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality behind Experimental Choices:

  • Co-catalyst: Copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Inert Atmosphere: It is essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[4]

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[7]

Objective: To synthesize 2-bromo-4-amino-3-methoxypyridine derivatives.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst (1-3 mol%) and the phosphine ligand (1.2-1.5 times the palladium).

  • Add the base (1.2-2.0 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring for the required time (e.g., 12-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Causality behind Experimental Choices:

  • Ligand: The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and side reactions.

Quantitative Data Summary

The following table summarizes the expected regioselective outcomes and general reaction conditions for the functionalization of this compound, based on data from analogous di- and polyhalogenated pyridine systems.[8]

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Expected Major ProductExpected Regioselectivity
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-1004-Aryl-2-bromo-3-methoxypyridine>95% at C-4
Sonogashira Terminal alkynePdCl₂(PPh₃)₂/CuIEt₃NTHF/DMF25-604-Alkynyl-2-bromo-3-methoxypyridine>98% at C-4
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃/BINAPNaOtBuToluene80-1104-Amino-2-bromo-3-methoxypyridine>95% at C-4

Potential Modes of Action in Agrochemicals

The diverse functionalities that can be introduced onto the this compound scaffold can target a wide range of biological pathways in pests, pathogens, and weeds.

  • Fungicides: Many pyridine-based fungicides act as inhibitors of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, disrupting ATP production.[9] The phenoxypyridine scaffold is also found in fungicides that inhibit sterol biosynthesis.[10]

  • Herbicides: Herbicidal N-arylpyridines can inhibit key enzymes in plant metabolic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). Some herbicides are also known to target 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[11]

  • Insecticides: The pyridine moiety is present in several classes of insecticides, including neonicotinoids, which act on the nicotinic acetylcholine receptors in the insect nervous system.

The strategic combination of substituents at the 2-, 3-, and 4-positions of the pyridine ring can be used to optimize the molecule's interaction with these targets and to develop novel agrochemicals with improved efficacy and safety profiles.

Conclusion

This compound is a highly valuable and versatile building block for agrochemical research. Its key advantage lies in the differential reactivity of the two halogen atoms, which enables a predictable and regioselective, sequential functionalization. This allows for the efficient construction of diverse libraries of 2,3,4-trisubstituted pyridines, which are prime candidates for screening in the discovery of new and effective crop protection agents. The protocols and rationale presented in this guide provide a solid foundation for researchers to leverage the synthetic potential of this powerful intermediate in their quest for the next generation of agrochemicals.

References

  • ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Retrieved from [Link]

  • (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Retrieved from [Link]

  • ChemRxiv. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]

  • MDPI. (n.d.). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Encyclopedia.pub. (2022, December 6). Phenoxypyridine as an Active Scaffold for Pesticides. Retrieved from [Link]

  • NIH. (n.d.). Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery? - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste -. Retrieved from [Link]

  • ACS Omega. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scale-Up Production of 2-Bromo-4-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Bromo-4-iodo-3-methoxypyridine

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring three distinct functional groups—a methoxy moiety and two different halogens at specific positions—renders it an exceptionally valuable building block for the synthesis of complex molecular architectures. The bromine and iodine atoms serve as versatile handles for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the sequential and regioselective introduction of diverse substituents. This capability is paramount in drug discovery for constructing libraries of compounds and for the structure-activity relationship (SAR) studies necessary to optimize lead candidates.

Given its utility, the development of a robust, scalable, and economically viable synthetic process for this compound is a critical objective. This guide provides a detailed examination of a recommended synthetic strategy, in-depth protocols for both laboratory and pilot scales, and a thorough analysis of the challenges and critical parameters for successful scale-up.

Part 1: Synthetic Strategy Analysis: Directed ortho-Metalation as the Method of Choice

The most logical and efficient pathway to this compound commences with the commercially available starting material, 2-Bromo-3-methoxypyridine. The central challenge lies in the regioselective introduction of an iodine atom at the C-4 position.

The Prevailing Chemistry: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy in aromatic and heteroaromatic chemistry that allows for highly regioselective deprotonation and subsequent functionalization.[1] In the case of 2-Bromo-3-methoxypyridine, the methoxy group at C-3 is a potent directing metalation group (DMG). It can coordinate with a strong lithium amide base, such as lithium diisopropylamide (LDA), positioning the base to abstract the proton at the adjacent C-4 position. This is due to the acidic nature of the C-4 proton, which is flanked by the electron-withdrawing bromo and methoxy groups.

The general mechanism proceeds as follows:

  • Deprotonation: 2-Bromo-3-methoxypyridine is treated with a strong, non-nucleophilic base like LDA at cryogenic temperatures (typically -78 °C) to prevent side reactions. The base selectively removes the proton at C-4, forming a transient 4-lithiated pyridine intermediate.

  • Electrophilic Quench: The highly reactive organolithium intermediate is then quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom at the C-4 position.

This method is superior to other potential routes due to its high regioselectivity and efficiency, which are critical for large-scale production where isomeric purity is paramount.

Alternative Strategy: The Halogen Dance Reaction

The "halogen dance" is a base-catalyzed isomerization of aryl halides, where a halogen atom migrates from one position to another on an aromatic ring.[2] While a powerful tool for accessing unconventional substitution patterns[3], it is less ideal for this specific transformation. A plausible, though more convoluted, halogen dance route might involve the initial formation of 2-bromo-3-iodo-5-methoxypyridine followed by a base-induced rearrangement. However, controlling the equilibrium and preventing the formation of multiple isomers makes this a less attractive and more complex option for a scalable process compared to the direct and predictable nature of DoM.[3][4]

Workflow Visualization

The following diagram outlines the recommended synthetic workflow based on the Directed ortho-Metalation strategy.

G cluster_start Starting Material cluster_process Core Process cluster_end Final Product & Purification SM 2-Bromo-3-methoxypyridine DoM Directed ortho-Metalation (DoM) SM->DoM 1. LDA, THF 2. -78 °C Quench Electrophilic Quench DoM->Quench Iodine (I₂) Solution Purification Work-up & Purification Quench->Purification Aqueous Quench Product This compound Purification->Product Crystallization / Column Chromatography

Caption: Synthetic workflow for this compound via DoM.

Part 2: Process Development and Scale-Up Considerations

Transitioning the synthesis of this compound from the laboratory bench to a pilot plant or manufacturing scale introduces significant challenges that must be proactively managed.[5]

Thermal Management

The formation of the lithiated intermediate is highly exothermic. On a small scale, a dry ice/acetone bath can effectively dissipate this heat. However, in large-scale reactors, heat transfer is less efficient.

  • Challenge: Runaway reactions can occur if the temperature is not strictly controlled, leading to side product formation and significant safety hazards.[5]

  • Solution:

    • Use jacketed reactors with efficient cooling systems (e.g., glycol chillers).

    • Employ slow, subsurface addition of the n-butyllithium (for LDA preparation) and the starting material to control the rate of heat generation.

    • Install multiple temperature probes to monitor for thermal gradients within the reactor.

Reagent Handling and Inert Atmosphere

Organolithium reagents like n-butyllithium are pyrophoric and react violently with moisture and air. The lithiated pyridine intermediate is also highly sensitive.

  • Challenge: Maintaining a strictly anhydrous and inert atmosphere in large-scale equipment.

  • Solution:

    • All reagents and solvents must be rigorously dried before use.

    • Reactors and transfer lines must be thoroughly dried and purged with an inert gas like nitrogen or argon.

    • Use pressure-equalizing dropping funnels or metered pumps for reagent addition to maintain a closed system.

Mixing and Mass Transfer

Efficient mixing is crucial for maintaining homogenous temperature and concentration throughout the reaction mass, preventing the formation of localized "hot spots" or areas of high reagent concentration.

  • Challenge: Inadequate mixing can lead to low yields and the formation of impurities.[5]

  • Solution:

    • Select reactors with appropriate agitator designs (e.g., pitched-blade turbine) to ensure good top-to-bottom turnover.

    • Optimize the agitation speed based on reactor geometry and batch volume.

    • Consider the use of baffles to improve mixing efficiency.

Downstream Processing: Work-up and Purification

Laboratory-scale purifications often rely on column chromatography, which is generally not feasible or economical for large quantities.[5]

  • Challenge: Isolating the final product with high purity on a large scale.

  • Solution:

    • Quenching: The reaction quench with aqueous solutions must be carefully controlled to manage any exotherms from unreacted organolithiums.

    • Work-up: Develop a robust liquid-liquid extraction procedure.

    • Purification: The primary method for purification at scale should be crystallization. Develop a crystallization process by screening various solvent/anti-solvent systems to ensure high recovery and purity. Recrystallization may be necessary.

Part 3: Experimental Protocols

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.[6][7] An inert atmosphere (Nitrogen or Argon) is required for all steps involving organolithium reagents.

Protocol 1: Laboratory Scale Synthesis (1-10 g)

Materials:

  • 2-Bromo-3-methoxypyridine (1.0 eq)

  • Diisopropylamine (1.1 eq), anhydrous

  • n-Butyllithium (1.1 eq, typically 2.5 M in hexanes)

  • Iodine (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • LDA Preparation: To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF and diisopropylamine (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.[8]

  • ortho-Lithiation: In a separate flame-dried flask, dissolve 2-Bromo-3-methoxypyridine (1.0 eq) in anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

  • Iodination: Dissolve iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Stir for an additional 1-2 hours at -78 °C.[5]

  • Work-up: Remove the cooling bath and allow the reaction to slowly warm. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Protocol 2: Pilot Scale Synthesis (100-500 g)

Equipment:

  • Appropriately sized jacketed glass reactor with overhead stirrer, temperature probe, and inert gas inlet/outlet.

  • Addition funnel or pump for controlled reagent addition.

  • Receiving vessel for work-up.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted by purging with nitrogen.

  • LDA Preparation: Charge the reactor with anhydrous THF and diisopropylamine (1.1 eq). Cool the reactor jacket to achieve an internal temperature of -75 °C to -70 °C. Add n-butyllithium (1.1 eq) via a pump at a rate that maintains the internal temperature below -65 °C. Stir for 30-45 minutes after the addition is complete.

  • ortho-Lithiation: Prepare a solution of 2-Bromo-3-methoxypyridine (1.0 eq) in anhydrous THF. Add this solution to the reactor via pump at a controlled rate, ensuring the internal temperature does not exceed -65 °C. Stir for 1-2 hours at this temperature.

  • Iodination: Add a solution of iodine (1.2 eq) in anhydrous THF to the reactor at a controlled rate, maintaining the cryogenic temperature. Stir for an additional 2 hours.

  • Work-up: Slowly warm the reactor contents to 0 °C. Carefully quench the reaction by the slow, controlled addition of saturated aqueous NH₄Cl solution, monitoring for any off-gassing or exotherm.

  • Phase Separation: Transfer the reactor contents to a suitable vessel for liquid-liquid extraction. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts. Wash with saturated aqueous Na₂S₂O₃ solution and then brine. Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Isolation: Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol) and allow it to cool slowly to induce crystallization. Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Part 4: Safety and Hazard Analysis

This synthesis involves several hazardous materials and conditions that require strict safety protocols.

  • n-Butyllithium: Pyrophoric. Reacts violently with water. Can ignite spontaneously in air. Must be handled under an inert atmosphere at all times.

  • Diisopropylamine: Flammable liquid, corrosive, and toxic.

  • Iodine: Harmful if inhaled or swallowed. Causes skin and eye irritation.

  • Tetrahydrofuran (THF): Highly flammable. Can form explosive peroxides upon storage. Use only peroxide-free THF.

  • Cryogenic Temperatures: Handling dry ice and operating at -78 °C can cause severe cold burns. Use appropriate thermal gloves.

All personnel must be thoroughly trained on the specific hazards and emergency procedures before conducting this synthesis. An emergency shower and eyewash station must be readily accessible.

Part 5: Data Summary and Troubleshooting

Table 1: Expected Yields and Purity
ParameterLaboratory Scale (1-10 g)Pilot Scale (100-500 g)
Starting Material 2-Bromo-3-methoxypyridine2-Bromo-3-methoxypyridine
Typical Yield 70-85%65-80%
Purity (Post-Purification) >98% (by HPLC/NMR)>98% (by HPLC/NMR)
Primary Purification Method Flash ChromatographyCrystallization
Troubleshooting Decision Tree

The following diagram provides a logical approach to troubleshooting common issues during the scale-up process.

G Start Problem Identified LowYield Low Yield Start->LowYield Impurity High Impurity Profile Start->Impurity IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes Degradation Product Degradation? LowYield->Degradation No Isomer Isomeric Impurities? Impurity->Isomer Yes OtherImp Other Byproducts? Impurity->OtherImp No CheckBase Check Base Activity & Stoichiometry IncompleteReaction->CheckBase CheckMoisture Moisture Ingress? IncompleteReaction->CheckMoisture TempControl Review Temperature Control During Addition Degradation->TempControl Dryness Improve Drying of Glassware/Solvents CheckMoisture->Dryness HotSpots Localized Hot Spots? TempControl->HotSpots ImproveMixing Increase Agitation/ Improve Baffling HotSpots->ImproveMixing CheckTemp Check Temperature Profile (-78 °C) Isomer->CheckTemp AnalyzeCrude Analyze Crude by LC-MS/NMR OtherImp->AnalyzeCrude SlowAddition Slow Reagent Addition Rate CheckTemp->SlowAddition IdentifyByproduct Identify Byproduct Structure AnalyzeCrude->IdentifyByproduct AdjustConditions Adjust Conditions to Minimize Formation IdentifyByproduct->AdjustConditions

Sources

Application Notes & Protocols: 2-Bromo-4-iodo-3-methoxypyridine as a Cornerstone for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-bromo-4-iodo-3-methoxypyridine, a highly versatile and strategic building block in modern organic synthesis. The inherent differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables chemists to perform regioselective, sequential functionalizations, paving the way for the efficient construction of complex, polysubstituted pyridine scaffolds. These scaffolds are integral to numerous pharmacologically active agents and advanced materials.[1][2] This document details the mechanistic principles governing this selectivity and provides field-proven, step-by-step protocols for key transformations, including palladium-catalyzed cross-coupling reactions and their application in the synthesis of fused heterocyclic systems like furo[3,2-c]pyridines and thieno[3,2-c]pyridines.

The Principle of Regioselective Functionalization

The synthetic utility of this compound is anchored in the fundamental principles of palladium-catalyzed cross-coupling reactions. The rate-limiting step in many of these catalytic cycles is the oxidative addition of the organohalide to the palladium(0) center.[3][4] The activation energy for this step is directly related to the carbon-halogen bond dissociation energy. For the pyridine substrate, the hierarchy of reactivity is well-established: the C-I bond is significantly weaker and thus more reactive than the C-Br bond.[3][5][6]

This reactivity differential allows for exquisite control over the synthesis. By employing mild reaction conditions (e.g., lower temperatures, shorter reaction times), chemists can selectively functionalize the C-4 position (iodo) while leaving the C-2 position (bromo) untouched, primed for subsequent transformations under more forcing conditions.[3][7]

G cluster_0 Regioselective Cross-Coupling Strategy cluster_1 Condition Set A: Mild cluster_2 Condition Set B: Forcing start 2-Bromo-4-iodo- 3-methoxypyridine cond_A Pd Catalyst (e.g., Pd(PPh₃)₄) Base, Coupling Partner Low Temperature (RT - 80°C) intermediate 4-Substituted-2-bromo- 3-methoxypyridine start->intermediate Selective reaction at C-I bond cond_B Pd Catalyst (e.g., Pd₂(dba)₃/XPhos) Strong Base, Coupling Partner High Temperature (>100°C) final 2,4-Disubstituted- 3-methoxypyridine intermediate->final Reaction at C-Br bond G cluster_workflow General Experimental Workflow for Cross-Coupling setup 1. Setup Add Halide, Coupling Partner, Base, & Catalyst to Flask inert 2. Inert Atmosphere Evacuate & Backfill with Argon/Nitrogen setup->inert solvent 3. Add Solvent Use Anhydrous, Degassed Solvents inert->solvent react 4. Reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Aqueous Workup Quench, Extract with Organic Solvent react->workup purify 6. Purification Flash Column Chromatography workup->purify G cluster_furo Synthesis of Furo[3,2-c]pyridine Core start 2-Bromo-4-iodo- 3-methoxypyridine step1 Sonogashira Coupling (Protocol 2) start->step1 reagent1 Propargyl Alcohol (HC≡CCH₂OH) reagent1->step1 intermediate 4-(3-hydroxyprop-1-yn-1-yl)- 2-bromo-3-methoxypyridine step1->intermediate step2 Intramolecular Cyclization (e.g., Base- or Metal-catalyzed) intermediate->step2 final Target Furo[3,2-c]pyridine Derivative step2->final

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Mastering Regioselectivity: A Guide to the Functionalization of 2-Bromo-4-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. The strategic and selective introduction of substituents onto the pyridine ring is a critical endeavor for tuning molecular properties and exploring structure-activity relationships (SAR). 2-Bromo-4-iodo-3-methoxypyridine has emerged as a highly versatile and valuable building block, offering two distinct and differentially reactive halogenated sites for carbon-carbon and carbon-heteroatom bond formation.

This technical guide provides an in-depth exploration of the regioselective functionalization of this compound. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings that govern selectivity, offering field-proven protocols and insights to empower researchers in their synthetic campaigns.

The Principle of Regioselective Functionalization: A Tale of Two Halogens

The synthetic utility of this compound is anchored in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This disparity is the cornerstone of achieving high regioselectivity in a variety of transformations.

In Palladium-Catalyzed Cross-Coupling Reactions , the generally accepted order of reactivity for aryl halides is C-I > C-Br > C-Cl.[1][2] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1] Consequently, under carefully controlled conditions, selective functionalization at the more reactive 4-position (iodo) can be achieved with high fidelity, leaving the 2-position (bromo) untouched for subsequent elaboration.

In Halogen-Metal Exchange Reactions , a similar reactivity trend is observed. The exchange of a halogen for a metal, typically lithium or magnesium, is a kinetically controlled process. The rate of exchange generally follows the order I > Br > Cl when using organolithium reagents.[3] This allows for the selective formation of an organometallic intermediate at the 4-position at low temperatures.

The presence of the 3-methoxy group, an electron-donating substituent, can influence the electronic properties of the pyridine ring. While it may modulate the overall reactivity, it does not typically alter the fundamental order of halogen reactivity. However, its directing effect in potential ortho-lithiation scenarios should be considered, as it can activate the adjacent C-2 and C-4 positions for deprotonation under strongly basic conditions.[4]

Visualizing the Strategy: A Workflow for Sequential Functionalization

The differential reactivity of the two halogen atoms enables a logical and stepwise approach to the synthesis of complex 2,3,4-trisubstituted pyridines.

G start This compound step1 Selective Reaction at C4 (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Halogen-Metal Exchange) start->step1 intermediate 2-Bromo-3-methoxy-4-substituted Pyridine step1->intermediate step2 Functionalization at C2 (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Nucleophilic Substitution) intermediate->step2 product 2,4-Disubstituted-3-methoxypyridine step2->product G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative\nAddition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regenerates Catalyst Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-I 2-Bromo-4-iodo- 3-methoxypyridine Ar-I->Oxidative\nAddition Ar'-B(OR)2 Boronic Acid/ Ester + Base Ar'-B(OR)2->Transmetalation G start This compound step1 Halogen-Metal Exchange (e.g., n-BuLi or i-PrMgCl·LiCl, THF, -78°C) start->step1 intermediate 2-Bromo-3-methoxy-4-lithiopyridine or 2-Bromo-3-methoxy-4-pyridylmagnesium step1->intermediate step2 Electrophilic Quench (e.g., R-CHO, CO₂, DMF, etc.) intermediate->step2 product 2-Bromo-3-methoxy-4-substituted Pyridine step2->product

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-iodo-3-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction

This compound is a valuable building block in medicinal chemistry, offering multiple points for diversification in the synthesis of complex molecules. The strategic placement of bromine, iodine, and methoxy substituents on the pyridine ring allows for selective functionalization through various cross-coupling reactions. However, the synthesis of this molecule can present several challenges, including low yields, the formation of isomeric byproducts, and purification difficulties. This guide aims to provide practical solutions to these common issues.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A1: A prevalent and logical synthetic approach begins with the commercially available 3-methoxypyridine. The synthesis involves a two-step halogenation process. First, a bromination reaction is carried out, followed by an iodination step. The regioselectivity of these halogenations is a critical factor in achieving a good yield of the desired product.

Q2: I am getting a mixture of isomers during the bromination of 3-methoxypyridine. How can I improve the regioselectivity?

A2: The directing effect of the methoxy group and the pyridine nitrogen can lead to the formation of multiple brominated isomers. To favor bromination at the 2-position, consider using a less aggressive brominating agent and controlling the reaction temperature. The use of N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile at room temperature is a good starting point. Lowering the temperature can sometimes improve selectivity.

Q3: My iodination step is giving low yields. What are the potential causes and solutions?

A3: Low yields in the iodination of 2-bromo-3-methoxypyridine can be due to several factors. One common issue is the deactivation of the pyridine ring by the electron-withdrawing bromine atom. To overcome this, a stronger iodinating agent or more forcing reaction conditions may be necessary. A combination of iodine and an oxidizing agent, such as periodic acid or hydrogen peroxide, can be effective. Alternatively, a "halogen dance" reaction, which involves metalation and subsequent reaction with an iodine source, could be explored, although this is a more advanced technique.[1][2]

Q4: I am having difficulty purifying the final product. What are the recommended purification methods?

A4: Purification of this compound can be challenging due to the presence of closely related isomers and starting materials. Flash column chromatography on silica gel is often the most effective method for separating these compounds.[3][4] A gradient elution with a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is recommended. Thin-layer chromatography (TLC) should be used to monitor the separation and identify the fractions containing the pure product. Recrystallization can also be a viable option if a suitable solvent system is found.[3][4]

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: A combination of analytical techniques is essential for confirming the structure and purity of your compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed structural information and help distinguish between isomers.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is useful for determining the molecular weight and assessing the presence of volatile impurities.[4] High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.

Troubleshooting Guide

This troubleshooting guide is designed to help you diagnose and solve common problems encountered during the synthesis of this compound.

Problem ID Issue Potential Causes Recommended Solutions
TSG-001 Low Yield in Bromination Step - Incomplete reaction. - Formation of multiple isomers. - Product loss during work-up.- Increase reaction time or temperature. - Optimize the brominating agent and reaction conditions for better regioselectivity. - Ensure efficient extraction and minimize transfers.
TSG-002 Low Yield in Iodination Step - Deactivated substrate. - Insufficiently reactive iodinating agent. - Reversible reaction.- Use a more powerful iodinating agent (e.g., I₂ with an oxidant). - Consider a metal-halogen exchange followed by iodination.
TSG-003 Formation of Di-halogenated Byproducts - Excess halogenating agent. - Reaction conditions are too harsh.- Carefully control the stoichiometry of the halogenating agents. - Use milder reaction conditions (lower temperature, shorter reaction time).
TSG-004 Difficult Product Purification - Co-elution of isomers during column chromatography. - Oily product that is difficult to crystallize.- Optimize the solvent system for chromatography; a shallow gradient can improve separation.[3] - Try different solvent systems for recrystallization or consider purification via a derivative.
TSG-005 Product Decomposition - Instability of the product on silica gel. - Exposure to light or air.- Deactivate silica gel with a small amount of triethylamine.[3] - Store the purified product under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-methoxypyridine

This protocol describes the bromination of 3-methoxypyridine at the 2-position.

Materials:

  • 3-Methoxypyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 3-methoxypyridine (1.0 eq.) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient of ethyl acetate in hexanes) to afford 2-bromo-3-methoxypyridine.

Protocol 2: Synthesis of this compound

This protocol details the iodination of 2-bromo-3-methoxypyridine at the 4-position.

Materials:

  • 2-Bromo-3-methoxypyridine

  • Iodine (I₂)

  • Periodic acid (H₅IO₆)

  • Sulfuric acid (concentrated)

  • Acetic acid

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-3-methoxypyridine (1.0 eq.) in acetic acid.

  • Add iodine (1.2 eq.) and periodic acid (0.5 eq.) to the solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice and saturated aqueous sodium thiosulfate solution.

  • Neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (gradient of ethyl acetate in hexanes) to yield this compound.

Visualizations

Diagram 1: Synthetic Workflow

SynthesisWorkflow Start 3-Methoxypyridine Step1 Bromination (NBS, Acetonitrile) Start->Step1 Intermediate 2-Bromo-3-methoxypyridine Step1->Intermediate Step2 Iodination (I₂, H₅IO₆, H₂SO₄, AcOH) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

Diagram 2: Troubleshooting Decision Tree

TroubleshootingTree cluster_step1 Bromination Issues cluster_step2 Iodination Issues cluster_purification Purification Problems Start Low Yield of Final Product CheckStep1 Check Yield of Bromination Step Start->CheckStep1 CheckStep2 Check Yield of Iodination Step Start->CheckStep2 CheckPurification Review Purification Process Start->CheckPurification Isomers Isomer Formation? CheckStep1->Isomers Incomplete2 Incomplete Reaction? CheckStep2->Incomplete2 PoorSeparation Poor Separation? CheckPurification->PoorSeparation Incomplete1 Incomplete Reaction? Isomers->Incomplete1 No OptimizeBromination Optimize Brominating Agent and Conditions Isomers->OptimizeBromination Yes IncreaseTimeTemp1 Increase Reaction Time or Temperature Incomplete1->IncreaseTimeTemp1 Yes StrongerReagent Use Stronger Iodinating Agent Incomplete2->StrongerReagent Yes OptimizeColumn Optimize Column Chromatography (Solvent Gradient) PoorSeparation->OptimizeColumn Yes

Caption: Decision tree for troubleshooting low product yield.

References

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ScienceDirect. Available at: [Link]

  • Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Eureka | Patsnap. Available at: [Link]

  • 2-Bromo-5-iodo-3-methoxypyridine | CAS 887144-97-8. Pipzine Chemicals. Available at: [Link]

  • Synthesis of 3-methoxypyridine-2-amine derivatives. ResearchGate. Available at: [Link]

  • Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Google Patents.
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH. Available at: [Link]

  • 3-Methoxypyridine. TargetMol Chemicals Inc - Cambridge Bioscience. Available at: [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. Available at: [Link]

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Atlantis Press. Available at: [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Available at: [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. Available at: [Link]

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. Google Patents.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Available at: [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. Available at: [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • 3-methoxypyridine, 7295-76-3. The Good Scents Company. Available at: [Link]

  • An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Bromo-4-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Bromo-4-iodo-3-methoxypyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this key heterocyclic intermediate. The following sections provide in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route employed. However, for common syntheses, such as those involving directed ortho-metalation or "halogen dance" reactions, you should be vigilant for the following species:

  • Unreacted Starting Materials: Residual 2-bromo-3-methoxypyridine or other precursors.

  • Isomeric Byproducts: Positional isomers, such as 2-Bromo-6-iodo-3-methoxypyridine, can form depending on the directing effects of the substituents and the reaction conditions.[1]

  • Di-halogenated Species: Formation of di-iodinated or di-brominated pyridines can occur if stoichiometry is not carefully controlled.[1]

  • Hydrolysis Products: If moisture is present, you may see byproducts resulting from the hydrolysis of organometallic intermediates.

  • Residual Reagents: Traces of iodinating agents or strong bases (and their quenched forms) may persist after workup.[2]

Q2: My purified this compound discolors and degrades over time. How can I improve its stability?

A2: This compound is known to be sensitive, particularly to light and air.[3] Degradation often manifests as a yellow or brown discoloration. To ensure long-term stability, adhere to the following storage protocols:

  • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil.[3]

  • Inert Atmosphere: Purge the storage vial with an inert gas like argon or nitrogen before sealing to displace oxygen.[3]

  • Refrigeration: Store the material at low temperatures, typically 2-8 °C, to slow the rate of decomposition.[3]

Q3: Should I use column chromatography or recrystallization to purify my crude product?

A3: The choice depends primarily on the initial purity of your crude material and the nature of the impurities.

  • Column Chromatography is the most versatile and effective method when dealing with a mixture of several impurities with varying polarities, such as isomeric byproducts or unreacted starting materials.[4]

  • Recrystallization is an excellent and often more scalable technique if your crude product is already of relatively high purity (>90%) and the impurities are present in small amounts.[4] It is particularly effective at removing trace amounts of highly soluble or insoluble impurities.

The following workflow provides a general decision-making framework.

G crude Crude Product (this compound) assess Assess Purity (TLC, HPLC, NMR) crude->assess decision Purity >90% and Impurities Amenable to Crystallization? assess->decision chrom Flash Column Chromatography decision->chrom No   recrys Recrystallization decision->recrys  Yes pure Pure Product (>99%) chrom->pure recrys->pure G start Problem: Poor Separation / Streaking on Column check_tlc Analyze TLC Plate start->check_tlc streaking Streaking Observed? check_tlc->streaking poor_res Poor Resolution (Low ΔRf)? check_tlc->poor_res sol_streaking1 Cause: Compound is acidic/basic and interacting with silica. streaking->sol_streaking1 Yes sol_res1 Cause: Incorrect solvent polarity. poor_res->sol_res1 Yes sol_streaking2 Solution: Add modifier to eluent (e.g., 0.5% TEA for bases, 0.5% Acetic Acid for acids). sol_streaking1->sol_streaking2 sol_streaking3 Alternative: Use a different stationary phase (e.g., Alumina). sol_streaking2->sol_streaking3 sol_res2 Solution: Systematically screen solvent systems (Hex/EtOAc, DCM/MeOH, etc.) to maximize ΔRf. sol_res1->sol_res2

Sources

Technical Support Center: Troubleshooting Byproducts in Reactions of 2-Bromo-4-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-4-iodo-3-methoxypyridine is a highly valuable heterocyclic intermediate in modern synthetic chemistry, particularly in the development of pharmaceutical agents. Its utility is derived from the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond, allowing for selective functionalization at the 4-position.[1][2][3] This regioselectivity, however, is not always absolute and is contingent on carefully controlled reaction conditions. Deviations from optimal parameters can lead to a variety of undesired byproducts, complicating purification, reducing yields, and consuming valuable starting materials.

This guide serves as a technical resource for researchers, scientists, and drug development professionals to identify, understand, and mitigate the formation of common byproducts encountered during the chemical transformation of this compound.

General Troubleshooting Principles: The First Line of Defense

Before delving into reaction-specific issues, it's crucial to address universal factors that can lead to byproduct formation and low yields.

  • Inert Atmosphere is Non-Negotiable: Many palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[2][4] The presence of oxygen can lead to catalyst decomposition (formation of palladium black) and promote unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[4]

    • Best Practice: Always use anhydrous, degassed solvents. Ensure all reaction vessels are oven- or flame-dried and thoroughly purged with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Purity: Impurities in starting materials, reagents, or solvents can poison the catalyst or participate in side reactions.[1][2] For instance, trace water can facilitate hydrodehalogenation and protodeboronation.[5][6]

    • Best Practice: Use high-purity reagents and solvents. Purify starting materials if their quality is uncertain. Ensure bases are anhydrous.

Below is a general workflow for diagnosing and addressing byproduct formation.

G start Reaction Complete (Analyze by LC-MS/GC-MS/NMR) check_byproduct Byproduct(s) Detected? start->check_byproduct identify_byproduct Identify Byproduct Structure (Mass, Isotope Pattern, NMR) check_byproduct->identify_byproduct Yes success Desired Product Obtained (High Purity) check_byproduct->success No consult_guide Consult Reaction-Specific Troubleshooting Guide identify_byproduct->consult_guide implement_changes Implement Corrective Actions (e.g., Change Base, Ligand, Temp.) consult_guide->implement_changes rerun_reaction Re-run Reaction implement_changes->rerun_reaction rerun_reaction->check_byproduct failure Problem Persists rerun_reaction->failure re_evaluate Re-evaluate Strategy (Different Catalyst System, Route) failure->re_evaluate Iterate G cluster_0 Reaction Pathways SM 2-Bromo-4-iodo- 3-methoxypyridine Desired Desired Mono-Coupling (at C4-I) SM->Desired Desired Pathway (Mild Conditions) Byproduct1 Hydrodeiodination (H at C4) SM->Byproduct1 Side Pathway 1 (Pd-H Species) Byproduct2 Di-Coupling (at C4-I and C2-Br) Desired->Byproduct2 Side Pathway 2 (Forcing Conditions)

Caption: Competing reaction pathways for this compound.

Buchwald-Hartwig Amination: FAQs and Troubleshooting

This reaction is crucial for constructing C-N bonds. The principles of byproduct formation are similar to other cross-coupling reactions.

Question 1: I am attempting a mono-amination at the 4-position, but I am seeing significant hydrodeiodination and/or hydrodebromination. What are the key parameters to adjust?

Answer: As with Suzuki coupling, hydrodehalogenation is a persistent challenge in Buchwald-Hartwig amination. [1]

  • Causality: Strong alkoxide bases like sodium tert-butoxide (NaOtBu), while often necessary for catalyst turnover, are a primary source of Pd-H species through β-hydride elimination, especially at elevated temperatures. [6][7]* Mitigation Strategies:

    • Base Selection: While strong bases are often required, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃ if your amine is sufficiently nucleophilic. If a strong base is necessary, use the minimum effective amount and keep the temperature as low as possible.

    • Ligand Choice: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or chelating ferrocenyl ligands (e.g., dppf) can promote the desired C-N reductive elimination, minimizing the lifetime of intermediates that could lead to hydrodehalogenation. [1][8] 3. Solvent: Use anhydrous, non-protic solvents like toluene or dioxane. Solvents like DMF can decompose at high temperatures to generate amine byproducts that can act as hydride sources. [6]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Byproducts

This protocol is designed for the selective coupling at the C-4 position of this compound with a generic arylboronic acid, incorporating best practices to suppress common side reactions.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.0 eq)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and K₃PO₄ under an argon atmosphere (preferably in a glovebox).

  • Reagent Addition: Add this compound and the arylboronic acid to the Schlenk tube.

  • Solvent Addition: Evacuate and backfill the Schlenk tube with argon (3 cycles). Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the tube and place the reaction mixture in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite® to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References

  • Wikipedia. Protodeboronation. [Link]

  • Handy, S. T. (2011). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health. [Link]

  • Gurung, S. R., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

  • Das, B., et al. (2021). Homocouplings of aryl halides in water. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Yin, L., & Liebscher, J. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry. [Link]

  • Semmelhack, M. F., et al. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics. [Link]

  • Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Eureka. [Link]

  • Wikipedia. Dehalogenation. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Wang, Y., et al. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Yi, C., et al. (2019). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. [Link]

  • YouTube. (2021). Radical Dehalogenation | Replace Halogens with H via Tributyltin Hydride & AIBN Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • PubChem. (n.d.). 2-Bromo-3-iodo-4-methylpyridine. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Filo. (2026). Complete the following reactions: a) b) c) 3-bromo-... [Link]

  • YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-4-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-4-iodo-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the experimental use of this versatile building block. Our focus is on enabling the selective and efficient functionalization of this dihalogenated pyridine in key palladium-catalyzed cross-coupling reactions.

General Considerations: Handling and Regioselectivity

Before delving into specific reaction troubleshooting, it's crucial to understand the fundamental properties of this compound.

Q1: How should I handle and store this compound?

Answer: this compound is a sensitive compound.[1] Proper handling and storage are critical to prevent degradation and ensure reproducibility.

  • Light Sensitivity: The compound may discolor upon exposure to light. It should be stored in an amber vial or a container protected from light.[1]

  • Air Sensitivity: It is susceptible to oxidation. Store the compound under an inert atmosphere, such as argon or nitrogen.[1]

  • Temperature: For long-term storage, refrigeration at 2-8 °C is recommended.[1]

Q2: What is the principle of regioselectivity for this molecule, and how can I exploit it?

Answer: The key to selectively functionalizing this compound lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established order of reactivity is C–I > C–Br > C–Cl.[2][3][4]

This hierarchy is due to the bond dissociation energies, where the C-I bond is weaker than the C-Br bond. Consequently, the oxidative addition of a Pd(0) catalyst to the C-I bond is kinetically favored and occurs much faster.[2][3] By carefully controlling reaction conditions (e.g., temperature, reaction time, stoichiometry), you can achieve selective coupling at the highly reactive C-4 position (iodo), leaving the C-2 position (bromo) untouched for subsequent transformations.[2][3]

Suzuki_Troubleshooting Start Low/No Conversion C1 Check Catalyst Activity & Ligand Choice Start->C1 C2 Verify Base Strength & Solubility Start->C2 C3 Assess Boronic Acid Quality Start->C3 S1 Use Bulky/Electron-Rich Ligand (e.g., XPhos) C1->S1 S2 Switch Base (e.g., K3PO4) Add H2O if needed C2->S2 S3 Use Fresh Boronic Acid or Pinacol Ester C3->S3

Caption: Troubleshooting workflow for low conversion in Suzuki reactions.

ParameterRecommended Starting ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%)For challenging substrates, use Pd₂(dba)₃ with a ligand.
Ligand PPh₃ (4-8 mol%) or SPhos/XPhos (4 mol%)Buchwald ligands often improve yields for hindered or electron-rich substrates. [5]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Base strength and solubility are critical. K₃PO₄ is often effective for heteroaryl halides. [6]
Solvent Dioxane/H₂O (4:1), Toluene/H₂O, or DMFSolvents must be thoroughly degassed.
Temperature 80-110 °CMonitor reaction to avoid C-Br activation.
Table 2: Representative Starting Conditions for Suzuki-Miyaura Coupling.
[6]

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. Selective amination at the C-4 position of this compound is expected. [3] Q8: My Buchwald-Hartwig amination is not working. What are the most common reasons for failure?

Answer: Success in this reaction is highly dependent on the synergistic effect of the catalyst, ligand, and base.

  • Poor Catalyst/Ligand Selection: This is the most critical factor for aminating heteroaryl halides. [3]The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the reaction. Specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are often required to overcome this and facilitate the reductive elimination step. [3]* Incorrect Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially for more sensitive substrates. The solubility of the base is also important.

  • Reagent Quality: Use anhydrous, degassed solvents (toluene and dioxane are common choices). [3]Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst. Ensure the amine coupling partner is pure, as impurities can poison the catalyst.

Q9: I'm observing hydrodehalogenation (loss of iodine) as a major side product. How can this be prevented?

Answer: Hydrodehalogenation (replacement of the halogen with a hydrogen) can occur, especially if the desired C-N bond formation is slow.

  • Optimize the Ligand: This side reaction can sometimes be suppressed by changing the ligand. A more effective ligand will accelerate the rate of the desired amination over the side reaction.

  • Choice of Base: In some systems, the choice of base can influence the extent of hydrodehalogenation. Screening different bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) may be beneficial.

  • Temperature Control: Running the reaction at the lowest possible temperature that affords a reasonable reaction rate can sometimes minimize this pathway.

ParameterRecommended Starting ConditionsNotes
Palladium Source Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%)Pre-catalysts like XPhos-Pd-G3 are often more efficient.
Ligand XPhos, RuPhos, or BINAP (2-5 mol%)Ligand choice is critical and often substrate-dependent. [3]
Base NaOt-Bu or LiHMDS (1.2-1.5 equiv.)Must be strong and non-nucleophilic.
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Solvent can influence catalyst activity and stability.
Temperature 80-120 °CHigher temperatures may be needed for less reactive amines.
Table 3: Representative Starting Conditions for Buchwald-Hartwig Amination.
[3]

Experimental Protocols

The following are generalized starting-point protocols. Optimization will likely be required for specific substrates.

Protocol 1: Regioselective Sonogashira Coupling at C-4

This protocol is adapted from established procedures for dihalopyridines. [4]1. To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.). 2. Evacuate and backfill the flask with argon three times. 3. Add anhydrous, degassed THF and triethylamine (3.0 equiv.) via syringe. 4. Stir the mixture at room temperature for 15 minutes. 5. Add the terminal alkyne (1.1 equiv.) dropwise. 6. Stir the reaction at room temperature and monitor progress by TLC or LC-MS. 7. Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite. 8. Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 10. Purify the crude product by flash column chromatography.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C-4

This protocol is a starting point based on common conditions for heteroaryl halides. [6]1. To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and SPhos (0.04 equiv.). 2. Evacuate and backfill the vessel with argon three times. 3. Add degassed 1,4-dioxane and degassed water (e.g., 4:1 ratio) via syringe. 4. Heat the reaction mixture to 90-100 °C with vigorous stirring. 5. Monitor the reaction progress by TLC or LC-MS. 6. Upon completion, cool the reaction to room temperature. 7. Dilute the mixture with ethyl acetate and wash with water and brine. 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 9. Purify the crude product by column chromatography on silica gel.

Protocol 3: Regioselective Buchwald-Hartwig Amination at C-4

This protocol is adapted from procedures for similar heteroaryl halides. [3]1. In a glovebox, charge a Schlenk tube with this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOt-Bu (1.4 equiv.). 2. Add the amine (1.2 equiv.). 3. Remove the tube from the glovebox, add anhydrous, degassed toluene via syringe. 4. Place the sealed tube in a preheated oil bath at 100 °C and stir. 5. Monitor the reaction by TLC or LC-MS. 6. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite. 7. Wash the filtrate with water and brine. 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. 9. Purify the crude product by flash column chromatography.

References

  • Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Eureka | Patsnap. Available at: [Link]

  • Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. Available at: [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • Studies on the Optimization of Buchwald-Hartwig Amination of Aryl Halides. QSpace. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. Available at: [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Available at: [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. Available at: [Link]

  • 2-Bromo-3-iodo-4-methylpyridine. PubChem. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • 2-Bromo-4-methoxypyridine. PubChem. Available at: [Link]

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Challenges in the halogen dance reaction for pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Halogen Dance Reaction in Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet challenging transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific issues encountered during your experiments.

Troubleshooting Guide: Navigating the Halogen Dance

The halogen dance (HD) reaction is a base-catalyzed isomerization of a halogen on an aromatic or heteroaromatic ring.[1][2] While it offers a unique method for functionalizing pyridines at positions that are otherwise difficult to access, the reaction is notoriously sensitive to a variety of factors.[3][4] This section addresses common problems and provides actionable solutions.

Q1: My halogen dance reaction is resulting in a low yield or no product. What are the primary factors to investigate?

Low yields are a frequent challenge and can often be attributed to suboptimal reaction conditions.[5] The delicate interplay of base, temperature, and solvent is critical for success.[1]

Core Causality: The halogen dance is a thermodynamically driven process.[1] For the reaction to proceed, a metalated intermediate must be formed, and both the metalated and unmetalated species need to coexist to allow for the halogen transfer.[1][6]

Troubleshooting Steps:

  • Base Selection & Stoichiometry:

    • Insight: Strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are typically required to initiate the deprotonation that leads to the halogen dance.[1][2] Using a less potent base may not be sufficient to generate the necessary lithiated intermediate.

    • Actionable Advice: Ensure your LDA is freshly prepared or properly titrated. If deprotonation is suspected to be the issue, consider switching to a stronger base or increasing the equivalents of base used.

  • Temperature Control:

    • Insight: Temperature plays a crucial role in controlling the equilibrium between the kinetic and thermodynamic products.[7][8] Lower temperatures generally favor the halogen dance by slowing down the rate of metalation, which increases the likelihood of both metalated and unmetalated species coexisting.[1]

    • Actionable Advice: If you are not observing the desired rearrangement, try lowering the reaction temperature. Conversely, if you are trying to prevent a halogen dance, higher temperatures can sometimes suppress it by accelerating the initial metalation and subsequent trapping of the kinetic product.[1]

  • Solvent Environment:

    • Insight: The choice of solvent can significantly impact the reactivity of the organolithium base.[1] Subtle changes in solvation can alter the course of the reaction entirely.[1]

    • Actionable Advice: Tetrahydrofuran (THF) is a commonly used solvent. If you are facing issues, consider exploring other ethereal solvents. Be aware that a reaction that works in THF may be completely suppressed in a different solvent like tetrahydropyran (THP).[1]

Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my halogen dance reaction?

Regioselectivity is a key challenge in pyridine synthesis, and the halogen dance is no exception.[9][10] The final position of the halogen is determined by the relative stability of the possible lithiated intermediates.

Core Causality: The "dance" will proceed in the direction of the most stable metalated species.[11] This is influenced by the electronic and steric effects of other substituents on the pyridine ring.[2]

Troubleshooting Steps:

  • Analyze Directing Group Effects:

    • Insight: The substituents on the pyridine ring, referred to as directing metalation groups (DMGs), play a critical role in determining the site of deprotonation and the stability of the resulting anion.[2][12] Electron-withdrawing groups can stabilize an adjacent carbanion, while bulky groups can sterically hinder deprotonation at nearby sites.

    • Actionable Advice: Carefully consider the electronic properties of the substituents on your starting material. For example, a fluorine or chlorine atom can act as a DMG, directing lithiation to an adjacent position.[2]

  • Kinetic vs. Thermodynamic Control:

    • Insight: The observed product distribution can be a result of either kinetic or thermodynamic control.[13][14] The kinetic product is the one that forms the fastest, while the thermodynamic product is the most stable.[15] The halogen dance itself is a thermodynamically driven equilibration.[1]

    • Actionable Advice: To favor the thermodynamic product (the result of a successful halogen dance), allow the reaction to stir for a longer period at a suitable temperature to allow the equilibrium to be established.[8] If you are isolating the product of initial lithiation (the kinetic product), it may be that the reaction is not being given enough time or thermal energy to "dance."

Q3: I am seeing significant side product formation. What are the likely culprits and how can I mitigate them?

Side reactions in halogen dance chemistry often arise from the high reactivity of the organolithium intermediates.[4]

Core Causality: The lithiated pyridine species are highly nucleophilic and basic, making them susceptible to a range of side reactions, including reaction with the solvent, electrophile, or even the starting material.

Troubleshooting Steps:

  • Order of Reagent Addition:

    • Insight: The timing of the addition of the electrophile is critical.[1] Adding the electrophile too early may trap the initial, kinetically formed lithiated species before the halogen dance can occur.

    • Actionable Advice: Ensure the halogen dance has reached equilibrium before adding the electrophile. This can often be achieved by stirring the reaction mixture for a sufficient amount of time after the addition of the base.

  • Choice of Electrophile:

    • Insight: Electrophiles can be classified as "fast" or "slow."[1] Fast-reacting electrophiles can quickly trap the lithiated intermediate, which can be advantageous if you want to prevent the halogen dance.[1]

    • Actionable Advice: If you are trying to promote the halogen dance, ensure your electrophile is not so reactive that it traps the initial lithiated species. Conversely, if you are trying to avoid the halogen dance, a highly reactive electrophile may be beneficial.

  • Trans-metalation and Dimerization:

    • Insight: Lithiated intermediates can undergo further reactions, such as trans-metalation with other halogenated species in the reaction mixture, leading to poly-halogenated byproducts.[1]

    • Actionable Advice: Carefully control the stoichiometry of your reagents. Using an excess of the base can sometimes lead to multiple deprotonation events and subsequent side reactions.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the halogen dance reaction?

The halogen dance rearrangement typically begins with the deprotonation of a halopyridine by a strong base, like LDA, to form a lithiated intermediate.[1][6] This intermediate can then react with another molecule of the starting halopyridine, acting as a halogen donor, to form a dihalogenated species and a new lithiated pyridine where the halogen has "danced" to a new position.[1] The driving force for this migration is the formation of a more stable lithiated intermediate.[1]

Q: Which halogens are most likely to "dance"?

Bromine and iodine are the most labile halogens and are most commonly involved in halogen dance reactions.[2] Fluorine and chlorine are generally less prone to migration and can often serve as directing metalation groups.[2]

Q: Can the halogen dance be used for the synthesis of complex molecules?

Absolutely. The halogen dance reaction has been successfully employed as a key step in the total synthesis of natural products like caerulomycin C.[16] It provides a powerful method for introducing functionality into pyridine rings in ways that would be difficult to achieve through classical methods.[2]

Q: Are there alternatives to the halogen dance for functionalizing pyridines at "difficult" positions?

Yes, several other methods exist for the synthesis of substituted pyridines.[17][18] For instance, directed ortho-metalation (DoM) can be used to functionalize positions adjacent to a directing group.[12] Another approach involves the activation of the pyridine ring as an N-oxide, which can facilitate regioselective halogenation.[19] More recently, methods involving the ring-opening of pyridines to form Zincke imine intermediates have been developed for highly regioselective C3-halogenation.[10][20]

Visualizing the Halogen Dance Workflow

Experimental Workflow for a Typical Halogen Dance Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Halopyridine in Anhydrous THF B Cool to -78 °C (Dry Ice/Acetone Bath) A->B D Slowly Add LDA to Pyridine Solution B->D C Prepare/Tritrate LDA Solution E Stir for a Defined Period (Allow for Equilibration) D->E Deprotonation & Initiation F Add Electrophile (e.g., I2, TMSCl) E->F Halogen Dance Occurs G Quench Reaction (e.g., with sat. NH4Cl) F->G H Aqueous Workup & Extraction G->H I Purification (e.g., Column Chromatography) H->I

Caption: A generalized experimental workflow for the halogen dance reaction.

Troubleshooting Decision Tree

G Start Low Yield or No Reaction Base Is the Base Active & Stoichiometry Correct? Start->Base Temp Is the Temperature Too High? Base->Temp Yes Sol_Base Retitrate/Use Fresh LDA or a Stronger Base Base->Sol_Base No Time Is the Reaction Time Sufficient for Equilibration? Temp->Time No Sol_Temp Lower Reaction Temperature (e.g., -90 °C) Temp->Sol_Temp Yes Solvent Is the Solvent Appropriate? Time->Solvent Yes Sol_Time Increase Reaction Time Before Quenching Time->Sol_Time No Sol_Solvent Screen Other Ethereal Solvents Solvent->Sol_Solvent No Success Improved Yield Solvent->Success Yes Sol_Base->Success Sol_Temp->Success Sol_Time->Success Sol_Solvent->Success

Caption: A decision tree for troubleshooting low yields in halogen dance reactions.

Summary of Key Reaction Parameters

ParameterGeneral RecommendationRationale
Base Freshly prepared/titrated LDA or LiTMP (1.1-1.5 equiv.)Ensures efficient deprotonation to initiate the reaction.[1][2]
Temperature -78 °C or lowerFavors the thermodynamic halogen dance pathway by slowing competing kinetic processes.[1]
Solvent Anhydrous THFCommon solvent that effectively solvates the lithium amide base.[1]
Reaction Time 30 min to several hoursAllows the system to reach equilibrium, favoring the thermodynamically more stable product.[8]
Starting Material Brominated or iodinated pyridinesThese halogens are more labile and prone to migration.[2]

References

  • Wikipedia. Halogen dance rearrangement. [Link]

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen dance reactions—A review. Chemical Society Reviews, 36(7), 1046-1057. [Link]

  • Duan, X. F., & Zhang, Z. B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. [Link]

  • Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697-1703. [Link]

  • ResearchGate. Halogen Dance Reactions — A Review | Request PDF. [Link]

  • ResearchGate. A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. [Link]

  • ResearchGate. Recent Progress of Halogen-Dance Reactions in Heterocycles | Request PDF. [Link]

  • ResearchGate. (PDF) Recent progress of halogen-dance reactions in heterocycles. This paper summarizes recent progress of halogen-dance reactions and its applications in heterocycles. [Link]

  • Bentham Science. Halogen Dance Reaction and its Application in Organic Synthesis. [Link]

  • American Chemical Society. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. [Link]

  • Scribd. Halogen Dance Reactions - Schnürch, M. & Spina M. | PDF. [Link]

  • Stack Exchange. Thermodynamic vs kinetic reaction control with radical substitution. [Link]

  • Vienna University of Technology. Base catalysed halogen dance reactions. [Link]

  • National Institutes of Health. A Simple, Modular Synthesis of Substituted Pyridines - PMC. [Link]

  • Sammakia, T., Stangeland, E. L., & Whitcomb, M. C. (2002). Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters, 4(14), 2385-2388. [Link]

  • ResearchGate. (PDF) Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. [Link]

  • PubMed. Halogen dance reactions--a review. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

  • National Institutes of Health. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy - PMC. [Link]

  • ResearchGate. Double-sided Halogen Dance reaction; A: reaction scheme; LDA (2.5... [Link]

  • Wiley Online Library. Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]

  • PubMed. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. [Link]

  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

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Technical Support Center: 2-Bromo-4-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-4-iodo-3-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and experimental challenges encountered with this versatile synthetic building block. As a dihalogenated pyridine, its unique reactivity profile is invaluable, but it also necessitates careful handling and optimized reaction conditions to ensure experimental success.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during your experiments, providing insights into the underlying causes and offering step-by-step solutions.

Question 1: My solid this compound has changed color from white/off-white to yellow or orange. What happened, and can I still use it?

Answer:

This is a common observation and typically indicates partial decomposition of the compound. This compound is known to be sensitive to light and air.[1][2] The discoloration is often due to the formation of trace amounts of iodine resulting from the cleavage of the carbon-iodine bond, which is the weakest halogen bond in the molecule.[3]

Immediate Actions & Recommendations:

  • Purity Assessment: Before use, it is crucial to assess the purity of the discolored reagent. This can be done using:

    • NMR Spectroscopy: Check for the appearance of new signals or a change in the integration ratios of the expected peaks.

    • LC-MS: Look for the presence of degradation products, such as the hydrodeiodination product (2-Bromo-3-methoxypyridine).

  • Usability Decision:

    • If the impurity level is minor (<5%) and your reaction is robust, you may be able to proceed, but be aware that yields might be compromised.

    • For sensitive downstream applications, such as in multi-step syntheses for pharmaceutical development, using a reagent with significant discoloration is not recommended.

  • Purification: If the material is valuable, you can attempt to repurify it. A quick filtration through a short plug of silica gel (eluting with a non-polar solvent system like hexanes/ethyl acetate) or recrystallization can sometimes remove the colored impurities.[4]

  • Prevention: Always store the compound according to the recommended conditions to prevent further degradation.

Question 2: I am experiencing low or no conversion in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). What are the likely causes?

Answer:

Failure of a cross-coupling reaction with this compound can stem from several factors related to reagent quality, catalyst activity, and reaction setup.

Troubleshooting Workflow:

G start Low or No Conversion reagent_quality Check Reagent Quality (Substrate, Amine/Boronic Acid, Solvent) start->reagent_quality catalyst_system Evaluate Catalyst System (Pd source, Ligand, Base) start->catalyst_system conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->conditions reagent_purity Substrate Degradation? (Check Purity via LC-MS/NMR) reagent_quality->reagent_purity solvent_dry Solvent/Reagents Dry? (Use Anhydrous Solvents) reagent_quality->solvent_dry catalyst_active Catalyst/Ligand Active? (Use Fresh Catalyst, Screen Ligands) catalyst_system->catalyst_active base_choice Base Appropriate? (Strength & Solubility) catalyst_system->base_choice atmosphere Inert Atmosphere? (Degas Solvent, Use Ar/N2) conditions->atmosphere temp_time Temp/Time Sufficient? (Increase Temp or Extend Time) conditions->temp_time success Reaction Successful reagent_purity->success [If Pure] solvent_dry->success [If Dry] catalyst_active->success [If Optimized] base_choice->success [If Optimized] atmosphere->success [If Inert] temp_time->success [If Optimized]

Caption: Troubleshooting workflow for low conversion.

Causality Explained:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical, especially for electron-deficient heteroaryl halides.[5] For Buchwald-Hartwig aminations, ligands like XPhos or RuPhos may be necessary.[5] For Sonogashira couplings, a copper co-catalyst (CuI) is often required unless using a specific copper-free protocol.[6][7]

  • Base Selection: The strength and solubility of the base are paramount. For instance, in Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K3PO4 are common.[8] In Suzuki reactions, bases like K2CO3 or Cs2CO3 are often used to facilitate the transmetalation step.[9]

  • Reagent Quality: Water and oxygen can deactivate the palladium catalyst. Ensure all reagents are pure and solvents are anhydrous and properly degassed.[2][5] As discussed in Question 1, the stability of the this compound itself is a key factor.

Question 3: My reaction is producing significant side products, such as the di-substituted product or a hydrodehalogenated species. How can I improve selectivity?

Answer:

The formation of side products is directly related to the reactivity of the substrate and the stringency of your reaction conditions.

Key Side Products and Solutions:

Side ProductProbable CauseRecommended Solution
Di-substituted Product Reaction conditions are too harsh (high temperature, long reaction time), activating the less reactive C-Br bond after the initial C-I coupling.[5][6]Control Stoichiometry: Use only a slight excess (1.1-1.2 equiv.) of the coupling partner. • Lower Temperature: Run the reaction at the lowest temperature that allows for efficient C-I coupling (e.g., room temperature to 60 °C). • Monitor Closely: Stop the reaction as soon as the mono-substituted product is formed (monitor by TLC or LC-MS).[6]
Reaction at C-Br Position Loss of regioselectivity due to high reaction temperatures. The kinetic preference for C-I coupling is diminished at elevated temperatures.[6]Reduce Temperature: This is the most critical factor. Reactions at or near room temperature strongly favor coupling at the C-I position.[6]
Hydrodehalogenation Presence of a hydrogen source (e.g., water, alcohol) and conditions that favor a reductive side reaction pathway.[5] This can be more prevalent with certain catalyst/ligand combinations.Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents. • Optimize Catalyst System: Screen different ligands, as some may be more prone to promoting this side reaction.
Alkyne Homocoupling (Sonogashira) High concentration of the copper(I) co-catalyst can lead to oxidative dimerization of the alkyne (Glaser coupling).[6]Reduce Copper Loading: Use the minimum effective amount of CuI (e.g., 2-5 mol%). • Slow Addition: Add the alkyne slowly to the reaction mixture. • Use Copper-Free Conditions: If homocoupling persists, switch to a copper-free protocol.[6][10]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage and handling conditions for this compound?

This compound is sensitive and requires specific storage conditions to maintain its integrity.[1]

ConditionRecommendationRationale
Temperature 2-8 °C (Refrigerate)Slows down potential degradation pathways.[1][2]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation and moisture-related decomposition.[1][2]
Light Store in a dark place, preferably in an amber vial.The compound is light-sensitive and can discolor upon exposure.[1][4]
Moisture Keep container tightly sealed in a dry location.Avoids hydrolysis and potential catalyst deactivation in subsequent reactions.[2]
Q2: Which halogen is more reactive in cross-coupling reactions and why?

The iodine at the 4-position is significantly more reactive than the bromine at the 2-position.[11] This is the cornerstone of its utility in sequential synthesis.

The reactivity order for halogens in palladium-catalyzed cross-coupling reactions is generally: I > Br > Cl .[12] This trend is dictated by the carbon-halogen bond dissociation energy. The C-I bond is weaker than the C-Br bond, making it easier to break during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5][12] This difference allows for high regioselectivity under controlled conditions.

G sub This compound step1 Step 1: Selective Coupling @ C4 (e.g., Suzuki, Sonogashira) Mild Conditions (Low Temp) sub->step1 More Reactive C-I Bond inter 4-Substituted-2-bromo-3-methoxypyridine step1->inter step2 Step 2: Coupling @ C2 (e.g., Buchwald-Hartwig) Forcing Conditions (High Temp) inter->step2 Less Reactive C-Br Bond prod 2,4-Disubstituted-3-methoxypyridine step2->prod

Caption: Sequential functionalization workflow.

Q3: What is the role of the 3-methoxy group in the reactivity and stability of the molecule?

The 3-methoxy group influences the electronic properties of the pyridine ring through both inductive and resonance effects. As an electron-donating group, it can increase the electron density of the ring system. This can impact the rate of oxidative addition in cross-coupling reactions. While specific studies on its effect on the stability of this particular molecule are scarce, methoxy groups on aromatic rings can be susceptible to cleavage under strongly acidic or certain Lewis acidic conditions, which should be considered when planning reaction sequences.

Q4: How can I best purify products derived from this compound?

Standard purification techniques like flash column chromatography and recrystallization are effective.

  • Column Chromatography: A gradient of ethyl acetate in hexanes is a common eluent system. Be aware that halogenated pyridines can sometimes show instability on silica gel.[4] If you observe streaking or decomposition on the column, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~1%).

  • Work-up: During the aqueous work-up, if you notice a persistent color in the organic layer (often purple or brown), it may be due to residual iodine. Washing the organic layer with a dilute aqueous solution of sodium thiosulfate will quench the iodine.[4]

  • Product Stability: Once purified, store your final product under conditions similar to the starting material (cool, dark, and under an inert atmosphere) to prevent degradation, especially if it retains any halogen atoms.[4]

References

  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine.
  • BenchChem. (2025). The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide.
  • Symax Labor
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.).
  • SynArchive. (n.d.). Suzuki Coupling.

Sources

Technical Support Center: Chromatographic Separation of 2-Bromo-4-iodo-3-methoxypyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 2-bromo-4-iodo-3-methoxypyridine and its positional isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The separation of these isomers is critical in ensuring the purity of intermediates for active pharmaceutical ingredients (APIs).

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chromatographic separation of this compound isomers.

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor Resolution Between Isomers

Question: My HPLC method is showing poor resolution between the this compound and what I suspect are its positional isomers. The peaks are either co-eluting or have a resolution value of less than 1.5. What steps can I take to improve this separation?

Answer:

Poor resolution is a common challenge when separating closely related isomers. The key is to manipulate the selectivity (α), efficiency (N), and retention factor (k') of your chromatographic system.[1]

Initial Steps:

  • Confirm Peak Identity: First, ensure that the co-eluting peaks are indeed isomers. If possible, use mass spectrometry (MS) detection to confirm the mass-to-charge ratio of the eluting peaks. Positional isomers will have the same mass.

  • Assess Peak Shape: Evaluate the peak shape of your target analyte. Significant peak tailing can contribute to poor resolution. If you observe tailing, address this first (see Issue 2).

Strategies for Improving Resolution:

  • Optimize Selectivity (α): This often has the most significant impact on resolution.

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents exhibit different interactions with the stationary phase and analytes, which can alter elution order and improve separation.[1]

    • Modify the Stationary Phase: If a standard C18 column is not providing adequate separation, consider a different stationary phase.[1] For halogenated aromatic compounds, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer alternative pi-pi interactions, potentially enhancing selectivity between isomers.[2]

    • Adjust Mobile Phase pH: The pyridine moiety has a pKa of around 5.2-6.[3][4] Small adjustments to the mobile phase pH can alter the degree of protonation of the pyridine nitrogen, which can significantly impact retention and selectivity. However, be mindful of the pH limitations of your column; most silica-based columns are not stable above pH 8.[1]

  • Increase Column Efficiency (N):

    • Use a Longer Column: Doubling the column length can increase resolution by approximately 40%.[1] However, this will also increase analysis time and backpressure.

    • Decrease Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm) will significantly increase efficiency, but requires a UHPLC system capable of handling the higher backpressures.[1]

  • Adjust Retention Factor (k'):

    • Modify Solvent Strength: Decrease the percentage of the organic solvent in your mobile phase to increase the retention time of your analytes. This provides more time for the column to separate the isomers.[1]

  • Optimize Temperature: Varying the column temperature can sometimes improve resolution, and it's a relatively easy parameter to test.[2]

Issue 2: Peak Tailing of the Pyridine Compound

Question: I am observing significant peak tailing for my this compound peak, which is affecting my ability to accurately quantify it. What is causing this, and how can I achieve a more symmetrical peak?

Answer:

Peak tailing for basic compounds like pyridines is a frequent issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the silica-based stationary phase.

Causes and Solutions:

  • Silanol Interactions:

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping are designed to minimize accessible silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

    • Mobile Phase Additives:

      • Acidic Modifiers: Adding a small amount of an acid like formic acid or acetic acid (typically 0.1% v/v) to the mobile phase can suppress the ionization of silanol groups and improve peak shape.[1] These are also compatible with mass spectrometry.

      • Basic Modifiers (Use with Caution): Additives like triethylamine (TEA) can act as a competing base, binding to the active silanol sites and reducing peak tailing.[1] However, TEA can shorten column lifetime and is not ideal for MS detection.[1]

    • Operate at Low pH: At a lower pH (e.g., pH 2-3), the silanol groups are not ionized, and the pyridine is protonated. This can lead to better peak shapes.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.[5]

  • Extra-Column Effects: Ensure that the tubing between the column and the detector is as short as possible and has a narrow internal diameter to minimize peak broadening.[5]

Gas Chromatography (GC)

Issue 3: Poor Resolution or Co-elution of Isomers in GC

Question: My GC-MS analysis is showing co-eluting peaks for my this compound isomers. How can I improve the separation?

Answer:

Achieving good resolution for positional isomers in GC requires careful optimization of the column and temperature program.

Solutions:

  • Column Selection:

    • Stationary Phase Polarity: The choice of stationary phase is critical. For separating isomers, a column with a different polarity may be necessary. If you are using a non-polar phase (like a 5% phenyl-methylpolysiloxane), consider a more polar column, such as a 50% phenyl-methylpolysiloxane or a polyethylene glycol (wax) column. The different interactions can enhance selectivity.

    • Column Dimensions: A longer column with a smaller internal diameter and a thicker film will provide more theoretical plates and can improve resolution, although it will increase analysis time.

  • Temperature Program Optimization:

    • Lower Initial Temperature: A lower starting oven temperature can improve the separation of more volatile compounds.

    • Slower Ramp Rate: A slower temperature ramp rate gives the analytes more time to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) can improve column efficiency.

Issue 4: Analyte Degradation or Peak Tailing in the GC Inlet

Question: I am observing low response and peak tailing for my this compound, which I suspect is due to degradation in the GC inlet. What can I do to mitigate this?

Answer:

Halogenated and nitrogen-containing compounds can be susceptible to thermal degradation or interaction with active sites in the GC inlet.

Solutions:

  • Inlet Temperature: While a high inlet temperature is necessary for volatilization, an excessively high temperature can cause degradation. Try lowering the inlet temperature in increments of 10-20°C to find a balance between efficient volatilization and minimal degradation.

  • Inlet Liner:

    • Deactivated Liner: Ensure you are using a deactivated inlet liner. Active sites on a non-deactivated liner can cause adsorption and degradation of your analyte.

    • Liner Contamination: A dirty liner can also be a source of active sites. Regular replacement of the inlet liner is crucial for maintaining good performance.

  • Injection Technique: For thermally sensitive compounds, a pulsed splitless or a cold on-column injection technique can minimize the time the analyte spends in the hot inlet, thereby reducing the chance of degradation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for the separation of this compound isomers?

A1: A good starting point would be a reversed-phase method using a C18 column.[3] A typical starting mobile phase could be a gradient of acetonitrile and water, with 0.1% formic acid in both solvents to aid in good peak shape.[1]

ParameterRecommended Starting Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)

From this starting point, you can optimize the gradient, mobile phase composition, and other parameters as described in the troubleshooting section to achieve the desired separation.

Q2: Can I use Gas Chromatography for the analysis of this compound?

A2: Yes, GC is a viable technique for the analysis of this compound, provided it is thermally stable enough to be volatilized without significant degradation. GC-MS can be particularly useful for confirming the identity of the isomers.[6][7] However, be mindful of potential issues like thermal degradation in the inlet and the need for an inert system.

Q3: My sample is dissolved in a solvent that is a strong eluent for my HPLC method. What problems can this cause and how do I fix it?

A3: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase conditions (e.g., 100% acetonitrile when your gradient starts at 10% acetonitrile), it can lead to peak distortion, such as fronting or peak splitting. This is because the strong sample solvent carries the analyte band too quickly at the head of the column.

Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility issues, use the weakest solvent possible that will still dissolve your sample, and inject the smallest possible volume.

Q4: How do I choose between HPLC and GC for my analysis?

A4: The choice depends on the properties of your analyte and the goals of your analysis.

  • HPLC is generally preferred for compounds that are not easily volatilized, are thermally labile, or have high polarity. It offers a wide range of stationary and mobile phases, providing great flexibility for method development.

  • GC is ideal for volatile and thermally stable compounds. It often provides higher resolution and is well-suited for separation of complex mixtures.

For this compound, both techniques can be applicable. HPLC might be a more robust starting point due to the potential for thermal degradation in GC.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting poor peak resolution in HPLC.

Troubleshooting_Poor_Resolution HPLC Troubleshooting: Poor Peak Resolution cluster_selectivity Selectivity Optimization cluster_efficiency Efficiency Enhancement cluster_retention Retention Adjustment Start Poor Resolution (Resolution < 1.5) CheckPeakShape Is Peak Tailing Observed? Start->CheckPeakShape AddressTailing Address Peak Tailing: - Use end-capped column - Add mobile phase modifier - Lower pH CheckPeakShape->AddressTailing Yes OptimizeSelectivity Optimize Selectivity (α) CheckPeakShape->OptimizeSelectivity No AddressTailing->OptimizeSelectivity ChangeModifier Change Organic Modifier (ACN <=> MeOH) OptimizeSelectivity->ChangeModifier ChangeColumn Change Stationary Phase (e.g., Phenyl, PFP) OptimizeSelectivity->ChangeColumn AdjustpH Adjust Mobile Phase pH OptimizeSelectivity->AdjustpH IncreaseEfficiency Increase Efficiency (N) ChangeModifier->IncreaseEfficiency ChangeColumn->IncreaseEfficiency AdjustpH->IncreaseEfficiency LongerColumn Use Longer Column IncreaseEfficiency->LongerColumn SmallerParticles Use Smaller Particles (UHPLC) IncreaseEfficiency->SmallerParticles AdjustRetention Adjust Retention (k') LongerColumn->AdjustRetention SmallerParticles->AdjustRetention DecreaseOrganic Decrease % Organic Solvent AdjustRetention->DecreaseOrganic End Resolution Achieved DecreaseOrganic->End

Caption: A decision tree for systematically improving HPLC peak resolution.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Sigma-Aldrich. (2014). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • HELIX Chromatography. (2017-2026). HPLC Methods for analysis of Pyridine.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • Restek. (n.d.). Troubleshooting Guide.
  • AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • MDPI. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
  • PubMed. (2020, November 25). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Bromo-4-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a comprehensive, multi-faceted analytical strategy for the unambiguous structural confirmation and purity assessment of 2-Bromo-4-iodo-3-methoxypyridine, a critical halogenated pyridine intermediate in pharmaceutical and fine chemical synthesis.[1] Moving beyond a mere recitation of techniques, this document provides an in-depth comparison of core analytical methodologies, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA). We delve into the causality behind experimental choices, present detailed, field-tested protocols, and offer guidance on data interpretation. The objective is to equip researchers, scientists, and drug development professionals with an authoritative framework for ensuring the quality and integrity of this essential chemical building block.

The Imperative for an Orthogonal Analytical Strategy

The structural complexity of a multi-substituted aromatic heterocycle like this compound necessitates a rigorous analytical approach. Relying on a single technique is insufficient, as it may not reveal critical information about isomeric impurities, residual solvents, or inorganic contaminants. An orthogonal strategy, which employs multiple analytical methods based on different physicochemical principles, is the cornerstone of robust characterization. Each technique provides a unique piece of the puzzle, and their collective data build a self-validating and irrefutable profile of the compound's identity and purity. The logical workflow for such a strategy is outlined below.

Analytical_Workflow cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Quantitative Analysis cluster_2 Phase 3: Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - Isomer Confirmation HPLC HPLC-UV - Purity Assay (% Area) - Impurity Profile NMR->HPLC Structure Proposed Confirmation Confirmed Structure & Purity Report NMR->Confirmation Data Concordance MS Mass Spectrometry (HRMS) - Molecular Formula - Isotopic Pattern MS->HPLC Structure Proposed MS->Confirmation Data Concordance EA Elemental Analysis - Elemental Composition - Confirms Formula HPLC->EA Purity Assessed HPLC->Confirmation Data Concordance EA->Confirmation Data Concordance Sample Test Sample: This compound Sample->NMR Sample->MS

Caption: General workflow for the orthogonal characterization of a novel pyridine derivative.

Primary Structure Elucidation: NMR and Mass Spectrometry

The first objective is to confirm the molecular structure: the precise arrangement of atoms and their connectivity. NMR and MS are the principal tools for this task.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of the substitution pattern on the pyridine ring.

Expertise & Causality: The choice of a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. The deshielding effects of the electronegative nitrogen and halogen substituents, along with the shielding effect of the methoxy group, result in a predictable chemical shift pattern for the two remaining aromatic protons.[2]

Predicted NMR Data: Based on established substituent effects on the pyridine ring, the following spectral data are anticipated.[3][4][5]

Parameter ¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
H-5 Signal δ ≈ 7.8 ppm (d, J ≈ 5.5 Hz)C-2 (C-Br) : δ ≈ 145 ppm
H-6 Signal δ ≈ 8.1 ppm (d, J ≈ 5.5 Hz)C-3 (C-OCH₃) : δ ≈ 158 ppm
-OCH₃ Signal δ ≈ 4.0 ppm (s, 3H)C-4 (C-I) : δ ≈ 95 ppm
Rationale H-6 is most deshielded due to proximity to nitrogen. The two aromatic protons appear as doublets due to mutual coupling. The methoxy protons are a singlet.Carbon shifts are heavily influenced by the attached heteroatoms. The carbon bearing the iodine (C-4) is expected to be significantly upfield due to the heavy atom effect.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function and perform Fourier transformation. Phase and baseline correct the spectra and calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

High-Resolution Mass Spectrometry (HRMS)

While NMR defines the connectivity, HRMS confirms the elemental composition. This technique measures the mass-to-charge ratio (m/z) with extremely high precision, allowing for the determination of a unique molecular formula.

Expertise & Causality: For this compound (C₆H₅BrINO), the most critical diagnostic feature is the isotopic pattern of the molecular ion ([M]⁺˙). Bromine has two abundant isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), while iodine is monoisotopic (¹²⁷I). This combination creates a characteristic "doublet" signal for any bromine-containing fragment, where the two peaks are of nearly equal intensity and separated by 2 Da. Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule, [M+H]⁺.

Expected HRMS Data:

Ion Theoretical m/z Expected Isotopic Pattern
[C₆H₅⁷⁹BrINO + H]⁺327.8675Base peak of the primary doublet
[C₆H₅⁸¹BrINO + H]⁺329.8655Peak of ~97% relative intensity to the M+H peak, separated by 2 Da

The combination of NMR and HRMS data provides powerful, complementary evidence for structural confirmation, as illustrated below.

Data_Convergence cluster_NMR NMR Data cluster_MS MS Data H_NMR ¹H NMR: - 2 aromatic doublets - 1 methoxy singlet (3H) Connectivity Result: C-H Framework & Connectivity H_NMR->Connectivity C_NMR ¹³C NMR: - 6 distinct carbon signals C_NMR->Connectivity Confirmation Unambiguous Structure Confirmed Connectivity->Confirmation Validates HRMS HRMS: - m/z confirms C₆H₅BrINO Formula Result: Molecular Formula & Halogen Count HRMS->Formula Isotopes Isotopic Pattern: - Confirms 1 Br atom Isotopes->Formula Formula->Confirmation Validates

Caption: Convergence of NMR and MS data to confirm chemical structure.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent compatible with the ionization source (e.g., acetonitrile or methanol).

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu) using a high-resolution analyzer such as an Orbitrap or TOF.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the molecular formula that best fits the measured m/z and compare the experimental isotopic pattern to the theoretical pattern for the proposed formula.

Purity Assessment and Quantitative Methods

Once the structure is confirmed, its purity must be established. HPLC is the industry standard for this purpose, with elemental analysis providing orthogonal confirmation of composition.

High-Performance Liquid Chromatography (HPLC)

HPLC separates the target compound from impurities based on differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.[6][7][8][9]

Expertise & Causality: A C18 column is a robust and versatile stationary phase that separates compounds primarily based on hydrophobicity. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, elutes the compounds from the column. A gradient elution (where the organic solvent percentage is increased over time) is often employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and detected. UV detection is suitable as the pyridine ring is a strong chromophore.

Recommended HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 5 µL

Experimental Protocol: HPLC Purity Assay

  • System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution multiple times to ensure the system is performing correctly (e.g., check for reproducibility of retention time and peak area).

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 1.0 mg/mL in acetonitrile/water (50:50).

  • Analysis: Inject the sample onto the equilibrated HPLC system and acquire the chromatogram.

  • Data Interpretation: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. The identity of the main peak should be confirmed by retention time matching with a reference standard if available.

Elemental Analysis (EA)

Elemental analysis provides a fundamental measure of a compound's composition by determining the weight percentage of key elements (C, H, N).[10][11] This technique is highly complementary to MS, as it provides an independent, quantitative confirmation of the elemental ratios in the bulk sample.

Expertise & Causality: The method involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment.[12] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors, such as thermal conductivity detectors.[12] For halogenated compounds, specific combustion and trapping methods may be required for accurate halogen determination, though C, H, and N analysis is most common.[13] The experimental results must fall within a narrow margin (typically ±0.4%) of the theoretical values to be considered a pass.

Theoretical vs. Acceptable Experimental Values:

Element Theoretical % (for C₆H₅BrINO) Acceptable Range
Carbon (C)22.11%21.71% - 22.51%
Hydrogen (H)1.55%1.15% - 1.95%
Nitrogen (N)4.30%3.90% - 4.70%

Comparative Summary of Analytical Techniques

Technique Primary Purpose Strengths Limitations
¹H, ¹³C NMR Structure ElucidationProvides detailed connectivity data; definitive for isomer differentiation.Low sensitivity; requires relatively pure sample (>95%) for clear spectra.
HRMS Molecular Formula ConfirmationExtremely high sensitivity and mass accuracy; confirms elemental composition and halogen presence via isotopic pattern.[14][15][16]Does not provide information on connectivity or isomerism; fragmentation can be complex.
HPLC-UV Purity AssessmentHigh precision and accuracy for quantification of impurities; robust and widely available.[17][18]Requires a chromophore for UV detection; peak identity is based on retention time only unless coupled with MS.
Elemental Analysis Bulk Composition ConfirmationProvides highly accurate and precise elemental ratios for the bulk sample; orthogonal to MS.Destructive technique; requires several milligrams of sample; does not detect minor impurities.

References

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Wang, K., & Jiang, S. (2008). Determination of iodine and bromine compounds by ion chromatography/dynamic reaction cell inductively coupled plasma mass spectrometry. PubMed. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Wang, K., & Jiang, S. (2008). Determination of Iodine and Bromine Compounds by Ion Chromatography/Dynamic Reaction Cell Inductively Coupled Plasma Mass Spectrometry. Semantic Scholar. [Link]

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  • Wang, K., & Jiang, S. (2008). Determination of Iodine and Bromine Compounds by Ion Chromatography/Dynamic Reaction Cell Inductively Coupled Plasma Mass Spectrometry. ResearchGate. [Link]

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Comparing reactivity of 2-Bromo-4-iodo-3-methoxypyridine with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 2-Bromo-4-iodo-3-methoxypyridine

For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among the vast array of building blocks, dihalogenated pyridines offer a powerful platform for creating molecular diversity through sequential, site-selective reactions. This guide provides a comprehensive analysis of this compound, a uniquely versatile reagent, comparing its performance in key cross-coupling reactions against structurally similar compounds. By delving into the principles governing its reactivity and providing robust experimental data, this document serves as a critical resource for strategic synthetic planning and methodology development.

The Foundation of Selectivity: Understanding Reactivity Principles

The remarkable utility of this compound stems from a confluence of electronic and steric factors that dictate its reactivity profile in transition-metal-catalyzed cross-coupling reactions.

The Dominant Role of the Carbon-Halogen Bond

The cornerstone of regioselective synthesis with polyhalogenated substrates is the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the halide to the palladium(0) center. The energy required for this step is inversely proportional to the C-X bond dissociation energy.[1][2] This establishes a clear and predictable reactivity hierarchy: C-I > C-Br > C-Cl > C-F .[1][2][3][4]

For this compound, the carbon-iodine bond at the 4-position is significantly weaker and thus more susceptible to oxidative addition than the more robust carbon-bromine bond at the 2-position.[2][5][6][7] This intrinsic difference is the primary driver for achieving high regioselectivity, allowing for facile functionalization at the C-4 position under conditions mild enough to leave the C-Br bond intact for subsequent transformations.[8]

Electronic Landscape of the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the α (C2, C6) and γ (C4) positions, making them more susceptible to both nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions.[9][10] In the case of this compound, both the C-2 and C-4 positions are electronically activated. However, the superior lability of the C-I bond ensures that the reaction is overwhelmingly directed to the C-4 site.

The Influence of the 3-Methoxy Group

The methoxy substituent at the C-3 position introduces both electronic and steric nuances.

  • Electronic Effect : As an electron-donating group, the methoxy substituent can increase the electron density of the pyridine ring, which might slightly modulate the rate of oxidative addition. Furthermore, ortho-methoxy groups have been shown to decrease the basicity of the pyridine nitrogen, which can be advantageous in preventing catalyst inhibition or side reactions where the nitrogen's lone pair might otherwise interfere.[11]

  • Steric Effect : The methoxy group's proximity to the C-2 and C-4 positions could sterically hinder the approach of the bulky palladium catalyst. However, this effect is generally secondary to the dominant C-I bond reactivity. It may play a more significant role in the subsequent functionalization of the C-2 bromine, potentially requiring more robust catalytic systems to overcome any steric hindrance.

Workflow_Suzuki cluster_0 Reaction Setup cluster_1 Reaction & Workup A Combine Substrate, Boronic Acid, & Base in Schlenk Flask B Add Pd Catalyst (e.g., Pd(PPh₃)₄) A->B C Add Degassed Solvent (e.g., Dioxane/H₂O) B->C D Heat & Stir (e.g., 90 °C, 12h) Monitor by TLC/LC-MS C->D E Aqueous Workup & Extraction D->E F Purification (Column Chromatography) E->F

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

    • Anhydrous, degassed Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the Pd(PPh₃)₄ catalyst to the flask.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS. [7][12] 6. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Sonogashira Coupling (Copper-Catalyzed)
  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

    • Copper(I) iodide (CuI) (4-10 mol%)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Anhydrous, degassed THF or DMF

  • Procedure:

    • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI. [8] 2. Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous solvent (THF or DMF) followed by the amine base (Et₃N or DIPEA).

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at room temperature to 60 °C for 2-6 hours, monitoring for the consumption of the starting material. [7] 6. Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®. [13] 7. Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate and purify the product by flash column chromatography.

Protocol 3: Regioselective Buchwald-Hartwig Amination
  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary) (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • Xantphos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, degassed Toluene or Dioxane

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, add NaOtBu, the palladium pre-catalyst, and the ligand to a dry Schlenk flask.

    • Add the this compound and the anhydrous solvent.

    • Add the amine (if liquid, via syringe; if solid, add with other solids).

    • Seal the flask and heat the mixture to 80-110 °C for 6-18 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Catalytic_Cycle cluster_main General Palladium Cross-Coupling Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X (2-Bromo-4-iodo-pyridine) C Ar-Pd(II)-X(L)₂ (Aryl Palladium Complex) B->C D Transmetalation (e.g., with R-B(OH)₂) C->D E Ar-Pd(II)-R(L)₂ D->E R-M F Reductive Elimination E->F F->A G Ar-R (Coupled Product) F->G

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions. [7]

Conclusion

This compound stands out as a superior building block for the synthesis of complex, substituted pyridines. Its reactivity is governed by the well-defined hierarchy of carbon-halogen bond lability, which allows for exceptional regioselectivity in a range of powerful C-C and C-N bond-forming reactions. Compared to analogues like 2,4-dibromopyridine, it consistently provides cleaner reactions and higher yields of the desired C-4 functionalized product, thereby streamlining synthetic routes and simplifying purification. For medicinal chemists and synthetic researchers, a thorough understanding of this reagent's reactivity profile is key to unlocking its full potential in the rapid and efficient construction of novel molecular architectures.

References

  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
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  • BenchChem. (2025). Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis.
  • National Institutes of Health. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
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Alternatives to 2-Bromo-4-iodo-3-methoxypyridine in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Alternatives for 2-Bromo-4-iodo-3-methoxypyridine in Chemical Synthesis

Authored by a Senior Application Scientist

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among the vast array of available building blocks, this compound has carved out a significant niche due to the exquisitely differentiated reactivity of its two halogen atoms. The carbon-iodine bond, being weaker and more polarizable, is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-bromine bond.[1][2][3] This inherent reactivity differential allows for a reliable, stepwise approach to molecular construction, where the 4-position can be selectively modified while leaving the 2-position available for subsequent transformations.[1] This guide provides a comprehensive comparison of viable alternatives to this versatile reagent, supported by comparative data and detailed experimental protocols to inform rational substrate selection in complex synthetic campaigns.

The Principle of Regioselective Cross-Coupling

The utility of polyhalogenated heterocycles hinges on the ability to control which halogen atom reacts. In palladium-catalyzed cross-coupling reactions, the rate-limiting step is frequently the oxidative addition of the C-X bond to the Pd(0) center. The activation energy for this process follows a well-established trend based on the carbon-halogen bond dissociation energy: C-I < C-Br < C-Cl < C-F .[2][3] Consequently, under carefully controlled conditions, a C-I bond will react with high preference over a C-Br or C-Cl bond within the same molecule.

cluster_0 Reactivity Hierarchy in Pd-Catalyzed Cross-Coupling cluster_1 Synthetic Outcome CI C-I Bond CBr C-Br Bond CI->CBr More Reactive Outcome Selective functionalization is achieved by exploiting this reactivity difference. CCl C-Cl Bond CBr->CCl More Reactive CF C-F Bond CCl->CF More Reactive

Caption: Reactivity hierarchy of carbon-halogen bonds in cross-coupling.

This predictable selectivity enables a powerful synthetic strategy where an iodo-group serves as the initial reaction site, followed by functionalization of a bromo- or chloro-group under more forcing conditions.

start 2-Halo-4-iodo-Pyridine step1 Mild Pd Coupling (e.g., Suzuki, Sonogashira) + Coupling Partner 1 start->step1 Selective reaction at C-I bond intermediate 2-Halo-4-R1-Pyridine step1->intermediate step2 Forcing Pd Coupling + Coupling Partner 2 intermediate->step2 Reaction at remaining C-X bond final 2-R2-4-R1-Pyridine step2->final G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add 4-iodopyridine substrate (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq) to a Schlenk flask. prep2 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. prep1->prep2 react1 3. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). react2 4. Add degassed solvent (e.g., Dioxane/H₂O, 4:1). react1->react2 react3 5. Heat the mixture to 80-90°C and stir for 4-12 hours. react2->react3 react4 6. Monitor reaction progress by TLC or LC-MS. react3->react4 workup1 7. Cool to room temperature and dilute with ethyl acetate. workup2 8. Wash with water and brine, then dry the organic layer over Na₂SO₄. workup1->workup2 workup3 9. Concentrate under reduced pressure. workup2->workup3 workup4 10. Purify by column chromatography on silica gel. workup3->workup4

Caption: Workflow for selective Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine the 2-halo-4-iodopyridine substrate (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water. [4]5. Reaction Execution: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the C-4 Position

This protocol details the coupling of a terminal alkyne to the C-4 position.

Methodology:

  • Reaction Setup: To a dry Schlenk flask, add the 2-halo-4-iodopyridine substrate (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%). [5]2. Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF). Add an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) followed by the terminal alkyne (1.2 equiv.). [6]4. Reaction Execution: Stir the reaction at room temperature or warm gently to 40-60°C. The reaction is typically complete within 2-8 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and dilute the residue with ethyl acetate. Wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion

While this compound remains a highly effective and reliable building block, a nuanced understanding of the available alternatives can significantly enhance synthetic flexibility. For applications demanding the highest possible regioselectivity or a wider reaction window, 2-chloro-4-iodo-3-methoxypyridine is a superior choice due to the greater disparity in C-Cl versus C-I bond reactivity. When the incorporation of a fluorine atom is a key design element of the target molecule, 2-fluoro-4-iodo-3-methoxypyridine is the undisputed alternative, offering both exceptional selectivity and unique electronic properties. Conversely, analogs such as 2,4-dibromopyridine should be approached with caution, as achieving selective mono-functionalization is often non-trivial and requires significant investment in methods development. The selection of the optimal reagent should therefore be a deliberate choice, guided by the specific reactivity, electronic, and structural requirements of the synthetic target.

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Bromo-4-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Bromo-4-iodo-3-methoxypyridine, a halogenated and methoxy-substituted pyridine derivative with potential applications in organic synthesis and medicinal chemistry. In the absence of a publicly available, complete experimental dataset for this specific molecule, this guide will present a detailed, predicted spectroscopic profile. This prediction is grounded in the fundamental principles of NMR and supported by comparative data from structurally analogous compounds, offering a robust framework for the characterization of this and similar molecules.

The Importance of NMR in Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the chemical environment of each atom, their connectivity, and the stereochemical relationships within a molecule. For a polysubstituted aromatic system like this compound, NMR is indispensable for confirming the precise substitution pattern on the pyridine ring.

Predicted ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methoxy group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents: the electron-withdrawing bromine and iodine atoms, and the electron-donating methoxy group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~ 8.1 - 8.3Doublet~ 5.0 - 6.0
H-5~ 7.4 - 7.6Doublet~ 5.0 - 6.0
-OCH₃~ 3.9 - 4.1Singlet-

The H-6 proton is expected to be the most downfield-shifted aromatic proton due to its proximity to the electronegative nitrogen atom of the pyridine ring[1]. The H-5 proton will likely appear at a slightly lower chemical shift. The coupling between these two adjacent protons should result in a doublet for each signal, with a typical ortho-coupling constant of approximately 5.0-6.0 Hz. The methoxy group protons are expected to appear as a singlet in the upfield region of the aromatic spectrum.

Predicted ¹³C NMR Spectral Data of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group. The chemical shifts are determined by the substitution pattern and the electronic properties of the attached groups[2][3].

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~ 145 - 150
C-3~ 155 - 160
C-4~ 95 - 100
C-5~ 130 - 135
C-6~ 150 - 155
-OCH₃~ 55 - 60

The carbon atoms directly bonded to the electronegative bromine (C-2) and the electron-donating methoxy group (C-3) will have their chemical shifts significantly influenced. The C-4 carbon, bearing the iodine atom, is expected to be shifted significantly upfield due to the "heavy atom effect" of iodine. The C-6 carbon, adjacent to the ring nitrogen, will appear downfield[4][5].

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted NMR data, a comparison with known, structurally similar compounds is crucial.

  • 2-Bromo-4-iodopyridine : For this related compound, predicted ¹H NMR data suggests a downfield proton at H-6 (~8.3-8.5 ppm) and two other aromatic protons at H-3 and H-5[6]. The absence of the methoxy group at the 3-position would lead to a different electronic distribution and thus different chemical shifts compared to our target molecule.

  • 2-Bromo-3-methoxypyridine : The synthesis and characterization of this compound provide a useful comparison[7]. The presence of the methoxy group at the 3-position will have a notable effect on the chemical shifts of the adjacent protons and carbons, offering a basis for our predictions.

  • Substituted Pyridines in General : The chemical shifts in substituted pyridines are well-documented[8][9]. The introduction of aza-nitrogen atoms generally decreases the ring current, affecting the proton chemical shifts[1]. The electronic contributions of bromo, iodo, and methoxy substituents can be estimated from established substituent chemical shift (SCS) effects[2].

Experimental Protocol for NMR Sample Preparation and Data Acquisition

For researchers aiming to acquire experimental NMR data for this compound, the following protocol is recommended:

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved to avoid spectral artifacts.

  • ¹H NMR Data Acquisition :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical acquisition parameters:

      • Spectral width: -2 to 12 ppm

      • Number of scans: 16 to 64, depending on the sample concentration.

      • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Data Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical acquisition parameters:

      • Spectral width: 0 to 200 ppm

      • A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Visualizing the Structure and Predicted NMR Data

The following diagram illustrates the structure of this compound with annotations for the predicted ¹H and ¹³C NMR chemical shifts.

Sources

A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 2-Bromo-4-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only the molecular weight but also a fragmentation fingerprint that aids in elucidating the molecule's structure. This guide provides an in-depth, experience-driven interpretation of the expected electron ionization (EI) mass spectrum of 2-Bromo-4-iodo-3-methoxypyridine, a polysubstituted pyridine with potential applications in medicinal chemistry.

This analysis is structured not as a rigid protocol, but as a logical workflow, mirroring the deductive process a seasoned analyst would follow. We will compare its expected fragmentation behavior to simpler, well-understood analogues to build a robust, evidence-based interpretation.

Foundational Principles: Predicting the Molecular Ion

The first and most critical data point in any EI mass spectrum is the molecular ion (M⁺•), which represents the intact molecule with one electron removed. For this compound (C₆H₄BrINO), the nominal molecular weight is 329 g/mol . However, the presence of bromine, with its two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), dictates that we will not observe a single molecular ion peak. Instead, we must anticipate a characteristic isotopic cluster.

  • M⁺• Peak: Corresponding to the molecule with ⁷⁹Br, expected at m/z 329.

  • (M+2)⁺• Peak: Corresponding to the molecule with ⁸¹Br, expected at m/z 331.

These two peaks should appear in an approximate 1:1 intensity ratio, immediately confirming the presence of a single bromine atom in the molecule and any fragments retaining it.

Comparative Fragmentation Analysis: Building the Interpretation

To predict the fragmentation cascade, we will draw comparisons with the known behavior of simpler substituted pyridines. This comparative approach is a powerful tool for deconvoluting complex spectra.

The Influence of the Methoxy Group: Initial Fragmentation

In methoxy-substituted aromatic rings, a primary and highly characteristic fragmentation pathway is the loss of a methyl radical (•CH₃), followed by the elimination of a neutral carbon monoxide (CO) molecule. This two-step process is a reliable indicator of a methoxy substituent.

  • Step A: Loss of Methyl Radical (•CH₃): The M⁺• undergoes α-cleavage, ejecting a methyl radical (15 Da). This is often a very favorable process.

    • [C₆H₄BrINO]⁺• → [C₅H₁BrINO]⁺ + •CH₃

    • Expected Peaks: m/z 314 (from ⁷⁹Br) and m/z 316 (from ⁸¹Br).

  • Step B: Loss of Carbon Monoxide (CO): The resulting ion can then lose a neutral CO molecule (28 Da) to form a stable five-membered ring structure.

    • [C₅H₁BrINO]⁺ → [C₄H₁BrIN]⁺ + CO

    • Expected Peaks: m/z 286 (from ⁷⁹Br) and m/z 288 (from ⁸¹Br).

The Role of Halogens: Competing Pathways

Halogens introduce competing fragmentation pathways through the cleavage of the carbon-halogen bond. The likelihood of this cleavage is inversely related to the bond strength (C-I < C-Br). Therefore, the loss of the iodine radical is a highly probable event.

  • Pathway 1: Loss of Iodine Radical (•I): Cleavage of the weak C-I bond (127 Da) directly from the molecular ion is a major expected fragmentation.

    • [C₆H₄BrINO]⁺• → [C₆H₄BrNO]⁺ + •I

    • Expected Peaks: m/z 202 (from ⁷⁹Br) and m/z 204 (from ⁸¹Br). This fragment, 2-bromo-3-methoxypyridine cation, would be a significant and informative peak.

  • Pathway 2: Loss of Bromine Radical (•Br): While less favorable than iodine loss, the ejection of a bromine radical (79 or 81 Da) is also possible.

    • [C₆H₄BrINO]⁺• → [C₆H₄INO]⁺ + •Br

    • Expected Peak: m/z 250 (from loss of ⁷⁹Br) and m/z 250 (from loss of ⁸¹Br). Notice this results in a single peak, as the isotopic information is lost with the bromine radical.

Workflow for Spectral Acquisition and Interpretation

To validate these predictions, a systematic experimental approach is necessary.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small quantity (approx. 1 mg/mL) of this compound in a volatile solvent such as methanol or dichloromethane.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This standard energy level provides reproducible fragmentation patterns and is crucial for comparing the acquired spectrum to library data.

    • Ion Source Temperature: 200-250 °C to ensure sample volatilization.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

  • Data Acquisition: Inject the sample via a direct insertion probe or through a GC inlet if performing GC-MS. Acquire data for several minutes to obtain a robust averaged spectrum.

  • Data Analysis:

    • Identify the M⁺• and (M+2)⁺• peaks at m/z 329/331.

    • Systematically identify fragment peaks and propose losses corresponding to the predicted pathways (•CH₃, CO, •I, •Br).

    • Analyze the isotopic patterns of fragments to determine if they contain bromine.

Predicted Data Summary and Visualization

The following table summarizes the key ions we expect to observe in the EI mass spectrum.

m/z (⁷⁹Br / ⁸¹Br) Proposed Fragment Structure Proposed Fragmentation Mechanism Notes
329 / 331[C₆H₄BrINO]⁺•Molecular Ion (M⁺•) Confirms molecular weight and presence of one bromine atom.
314 / 316[M - CH₃]⁺Loss of a methyl radical (•CH₃) from the methoxy group.A primary, high-abundance fragment is expected.
286 / 288[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide (CO).Characteristic of an aromatic methoxy group.
202 / 204[M - I]⁺Loss of an iodine radical (•I).Highly probable due to the weak C-I bond.
250[M - Br]⁺Loss of a bromine radical (•Br).A single peak, as the isotopic bromine is lost.
Visualizing the Fragmentation Cascade

The logical flow of these competing fragmentation pathways can be visualized to clarify their relationships.

G M Molecular Ion (M⁺•) m/z 329/331 F1 Loss of •CH₃ [M-15]⁺ m/z 314/316 M->F1 - •CH₃ F3 Loss of •I [M-127]⁺ m/z 202/204 M->F3 - •I F4 Loss of •Br [M-79/81]⁺ m/z 250 M->F4 - •Br F2 Loss of CO [M-15-28]⁺ m/z 286/288 F1->F2 - CO

A Comparative Guide to the Synthetic Routes of 2-Bromo-4-iodo-3-methoxypyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-4-iodo-3-methoxypyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring two distinct halogen atoms at the 2- and 4-positions and a methoxy group at the 3-position, offers multiple points for diversification through selective cross-coupling reactions. This allows for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of plausible synthetic routes to this key intermediate, offering in-depth technical insights and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Sequential Electrophilic Halogenation

This classical approach relies on the stepwise introduction of bromine and iodine onto the 3-methoxypyridine core. The regiochemical outcome of electrophilic aromatic substitution on the pyridine ring is governed by the directing effects of the substituents. The methoxy group at the 3-position is an activating, ortho-, para-directing group, favoring substitution at the 2-, 4-, and 6-positions.

Causality Behind Experimental Choices

The choice of the initial halogenation step is critical. Bromination is generally more facile than iodination. Starting with the bromination of a suitable precursor is often a practical approach. The subsequent iodination of the brominated intermediate is then performed. The use of N-halosuccinimides (NBS for bromination and NIS for iodination) provides a milder and more selective alternative to using elemental halogens.

Synthetic Workflow

cluster_0 Route 1: Electrophilic Halogenation A 3-Hydroxypyridine B 2-Bromo-3-hydroxypyridine A->B Br2, NaOH C 2-Bromo-3-methoxypyridine B->C CH3I, KOH D This compound C->D NIS, TFA

Caption: Workflow for the Electrophilic Halogenation route.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-hydroxypyridine [1]

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of sodium hydroxide in water.

  • Cool the solution to -10 to 0 °C using an ice-salt bath.

  • Slowly add bromine dropwise to the cold sodium hydroxide solution while maintaining the temperature.

  • In a separate beaker, dissolve 3-hydroxypyridine in an aqueous sodium hydroxide solution.

  • Add the 3-hydroxypyridine solution dropwise to the bromine solution, keeping the temperature between 10-15 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2.5-3 hours.

  • Adjust the pH of the solution to 7 using a suitable acid to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain 2-bromo-3-hydroxypyridine.

    • Yield: 70-75%[1]

Step 2: Synthesis of 2-Bromo-3-methoxypyridine [2][3]

  • To a stirred mixture of 2-bromo-3-hydroxypyridine and pulverized potassium hydroxide in dimethyl sulfoxide (DMSO), add methyl iodide dropwise under a nitrogen atmosphere at 55-60 °C.[2]

  • Maintain the reaction at this temperature for 30 minutes after the addition is complete.[2]

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid and extract with diethyl ether.

  • Wash the combined organic extracts with 1 N NaOH, water, 1 N HCl, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-bromo-3-methoxypyridine.

    • Yield: 68%[2]

Step 3: Synthesis of this compound

  • Dissolve 2-bromo-3-methoxypyridine in a suitable solvent such as acetonitrile.

  • Add N-iodosuccinimide (NIS) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (TFA) to activate the NIS.[1]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

    • Estimated Yield: Moderate to good, based on similar iodination reactions.

Route 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The methoxy group in 3-methoxypyridine can act as a directing metalation group (DMG), facilitating deprotonation at the adjacent ortho positions (C2 and C4) by a strong base, typically an organolithium reagent.[4] Trapping the resulting lithiated species with an appropriate electrophile allows for the introduction of a substituent at the desired position.

Causality Behind Experimental Choices

The choice of the organolithium base and reaction temperature is crucial for achieving high regioselectivity and avoiding side reactions. n-Butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) are commonly used bases, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance the basicity and control the regioselectivity. The sequential introduction of bromine and iodine can be achieved by a two-step DoM process. The order of halogen introduction can be varied.

Synthetic Workflow

cluster_1 Route 2: Directed ortho-Metalation E 3-Methoxypyridine F 4-Lithio-3-methoxypyridine E->F n-BuLi, THF, -78 °C G 4-Iodo-3-methoxypyridine F->G I2 H This compound G->H 1. LDA, THF, -78 °C 2. CBr4

Caption: Workflow for the Directed ortho-Metalation (DoM) route.

Experimental Protocols

Step 1: Synthesis of 4-Iodo-3-methoxypyridine

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-methoxypyridine in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation at the 4-position.

  • In a separate flask, prepare a solution of iodine in anhydrous THF.

  • Add the iodine solution dropwise to the lithiated pyridine solution at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-iodo-3-methoxypyridine.

Step 2: Synthesis of this compound

  • Prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.

  • In a separate flame-dried flask, dissolve 4-iodo-3-methoxypyridine in anhydrous THF and cool to -78 °C.

  • Slowly add the freshly prepared LDA solution to the solution of 4-iodo-3-methoxypyridine at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to effect lithiation at the 2-position.

  • Dissolve a bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or carbon tetrabromide, in anhydrous THF.

  • Add the bromine source solution dropwise to the reaction mixture at -78 °C.

  • Stir for an additional hour at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Follow a similar workup and purification procedure as described in Step 1 to isolate this compound.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Electrophilic HalogenationRoute 2: Directed ortho-Metalation
Starting Material 3-Hydroxypyridine3-Methoxypyridine
Key Reagents Br₂, NaOH, CH₃I, KOH, NIS, TFAn-BuLi, I₂, LDA, CBr₄
Number of Steps 32
Regiocontrol Dependent on directing group effects; potential for isomeric mixtures.Highly regioselective due to the directed metalation group.
Reaction Conditions Step 1: Low temperature; Step 2: Elevated temperature; Step 3: Room temperature.Cryogenic temperatures (-78 °C) and inert atmosphere required.
Yields Generally good for the initial steps (70-75% for bromination, ~68% for methylation). Iodination yield is estimated to be moderate.Can be high, but sensitive to reaction conditions and substrate.
Scalability Generally more scalable due to less stringent reaction conditions.Challenging to scale up due to the use of pyrophoric organolithium reagents and cryogenic temperatures.
Safety Considerations Use of toxic and corrosive bromine.Use of pyrophoric and moisture-sensitive organolithium reagents.

Conclusion

Both the sequential electrophilic halogenation and the directed ortho-metalation routes offer viable pathways to this compound.

  • Route 1 (Electrophilic Halogenation) is a more traditional approach that may be more amenable to larger-scale synthesis due to its less stringent reaction conditions. However, it may suffer from lower regioselectivity in the halogenation steps, potentially leading to the formation of isomeric byproducts and requiring more extensive purification.

  • Route 2 (Directed ortho-Metalation) provides a more elegant and highly regioselective synthesis. The ability to precisely control the position of halogenation is a significant advantage. However, this route requires strict anhydrous and inert conditions, as well as the handling of pyrophoric organolithium reagents at cryogenic temperatures, which can be challenging to implement on a larger scale.

The choice between these routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the available laboratory infrastructure, and the importance of achieving high regiochemical purity. For small-scale laboratory synthesis where high purity is paramount, the Directed ortho-Metalation route is likely the preferred method. For larger-scale production where operational simplicity and cost are major factors, the Electrophilic Halogenation route may be more practical, provided that the separation of any potential isomers is feasible.

References

  • Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com. (URL: [Link])

  • CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google P
  • Directed ortho metalation - Wikipedia. (URL: [Link])

Sources

A Comparative Guide to the Biological Activity Screening of 2-Bromo-4-iodo-3-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, and kinase inhibitory effects.[1][2] This guide provides a comprehensive framework for the biological activity screening of a novel class of compounds: 2-Bromo-4-iodo-3-methoxypyridine derivatives. While specific experimental data for this class is not yet prevalent in published literature, this document outlines a robust screening cascade, drawing comparisons with structurally related pyridine derivatives to provide context and rationale for the proposed investigations.

Rationale and Synthesis Strategy

The unique substitution pattern of a 2-bromo, 4-iodo, and 3-methoxy-substituted pyridine ring offers several avenues for biological activity. The presence of two distinct halogen atoms at positions amenable to various cross-coupling reactions allows for the generation of a diverse chemical library from a common intermediate. The methoxy group can influence the electronic properties and metabolic stability of the molecule.

A proposed synthetic route to generate a library of derivatives for screening would involve the initial synthesis of the this compound core, followed by selective functionalization at the 2- and 4-positions.

Synthesis_Workflow A 2-Bromo-3-methoxypyridine B Iodination A->B e.g., NIS, TFA C This compound B->C D Suzuki or Stille Coupling at C4 C->D E Suzuki or Buchwald-Hartwig Coupling at C2 C->E F Derivative Library 1 (C4-functionalized) D->F G Derivative Library 2 (C2-functionalized) E->G

Caption: Proposed synthetic workflow for generating a library of this compound derivatives.

Comparative Landscape: Biological Activities of Related Pyridine Derivatives

To establish a baseline for potential biological activities, it is instructive to review the performance of other substituted pyridine derivatives. The following table summarizes reported activities for compounds with similar structural motifs.

Compound ClassBiological ActivityPotency (IC50/MIC)Reference(s)
2-Substituted-4-methylpyridinesAnticancer (HeLa, MCF-7)~10-25 µM[3]
2,6-Diaryl-substituted pyridinesAntitumorModerate cytotoxicity[1]
Pyridine-ureasAnticancer (MCF-7), VEGFR-2 inhibition0.22 - 7.03 µM[4]
1-Alkyl-2-(4-pyridyl)pyridinium bromidesAntibacterial (S. aureus)MIC: 4 µg/mL[5]
Pyrazolo[3,4-b]pyridinesKinase Inhibition (CDK5, GSK-3)0.41 - 1.5 µM[6]

Proposed Biological Activity Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the therapeutic potential of the synthesized this compound derivatives.

Screening_Cascade A Synthesized Derivative Library B Primary Screening: In Vitro Cytotoxicity (MTT Assay) A->B C Secondary Screening (for active compounds) B->C D Antimicrobial Activity (Broth Microdilution) C->D E Kinase Inhibition Profiling C->E F Mechanism of Action Studies D->F E->F

Caption: Proposed workflow for the biological activity screening of novel pyridine derivatives.

Primary Screening: In Vitro Cytotoxicity Assessment

The initial screen aims to identify compounds with cytotoxic effects against cancer cell lines, which can be indicative of antitumor potential. The MTT assay is a robust and widely used colorimetric method for this purpose.[2][7]

Experimental Protocol: MTT Assay [3]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the culture medium in the cell plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each active compound.

Secondary Screening: Elucidating Specific Activities

Compounds demonstrating significant cytotoxicity in the primary screen should be advanced to secondary assays to determine their specific mode of action. Based on the activities of related pyridine derivatives, antimicrobial and kinase inhibition assays are logical next steps.

The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents.[8] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5]

Experimental Protocol: Broth Microdilution Assay [5]

  • Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard and then dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Dysregulation of protein kinases is a hallmark of many cancers, making them attractive therapeutic targets.[9] A variety of in vitro kinase assays are available to assess the inhibitory potential of novel compounds.[4][6] A luminescence-based assay that measures ATP consumption is a common high-throughput screening method.[10]

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) [6]

  • Reagent Preparation: Prepare a reaction mixture containing the target kinase (e.g., VEGFR-2, EGFR, BRAF), its specific substrate peptide, and ATP in a kinase assay buffer.

  • Compound Addition: In a 96-well plate, add serially diluted test compounds. Include a positive control (e.g., staurosporine) and a DMSO vehicle control.

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase to the wells and incubating for a defined period (e.g., 60 minutes) at 30°C.

  • ATP Depletion and ADP Conversion: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Then, add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value for each active compound.

Self-Validating Systems and Data Interpretation

For each assay, the inclusion of appropriate controls is critical for data validation.

  • Positive Controls: Known inhibitors or cytotoxic agents (e.g., doxorubicin, staurosporine, ciprofloxacin) ensure that the assay is performing as expected.

  • Negative/Vehicle Controls: A DMSO control is essential to account for any effects of the solvent on cell viability or enzyme activity.

  • Blank Controls: Wells containing only medium and reagents are used for background subtraction.

The results from this screening cascade will enable a comparative analysis of the this compound derivatives against each other and against the benchmark data from related pyridine compounds. Promising lead compounds can then be selected for further optimization and more in-depth mechanism of action studies.

References

  • Cho, N. et al. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. European Journal of Medicinal Chemistry. [Link]

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  • MDPI. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-4-iodo-3-methoxypyridine, ensuring that safety and regulatory compliance are maintained throughout the process. As a substituted pyridine, this compound requires careful handling due to its potential hazards.

Hazard Assessment and Classification

This compound is a halogenated organic compound. Due to the presence of bromine and iodine atoms on the pyridine ring, it must be treated as hazardous waste in accordance with federal, state, and local regulations.[1][2] Compounds of this class, particularly pyridine derivatives, are often associated with hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5]

The fundamental principle guiding its disposal is waste segregation . Halogenated organic wastes must not be mixed with non-halogenated organic wastes or other incompatible waste streams.[2] This is because the disposal methods, particularly incineration, require specific conditions to safely break down halogenated molecules without releasing harmful byproducts.[6]

Immediate Safety & Spill Response

Before handling the chemical for use or disposal, it is imperative to be prepared for accidental releases.

Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory to minimize exposure risks.[7][8]

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.[5]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®) and a fully-buttoned lab coat.[9][10]Prevents skin contact, as similar compounds are known to cause skin irritation.[3][11]
Respiratory Protection Use only in a well-ventilated area or a certified chemical fume hood.[9][10]Avoids the inhalation of potentially harmful vapors.[4]
Engineering Controls A properly functioning chemical fume hood is essential. An emergency eyewash station and safety shower must be readily accessible.[8][10]Provides primary containment of vapors and immediate decontamination capability.

Spill Cleanup Protocol: In the event of a spill, prompt and correct action is critical.

  • Evacuate & Assess: Immediately alert others and evacuate the immediate area. Assess the spill size from a safe distance.

  • Secure the Area: Restrict access to the spill area. Remove all sources of ignition as a precaution.[3][12]

  • Small Spills: For minor spills, use an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads to contain and absorb the chemical.[7][10]

  • Collect Absorbent: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[13][14]

  • Decontaminate: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the laboratory and immediately contact your institution's Environmental Health and Safety (EHS) department.[7]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be systematic to ensure safety and compliance. This includes the pure compound, solutions containing it, and any contaminated materials (e.g., pipette tips, gloves, absorbent pads).[9]

Step 1: Waste Identification and Segregation

  • Action: Classify all waste containing this compound as "Halogenated Organic Waste."[2]

  • Causality: This is the most critical step. Halogenated wastes are subject to specific disposal regulations, such as those outlined by the EPA, and are typically incinerated at high temperatures.[6][15] Mixing them with non-halogenated streams can disrupt the disposal facility's processes and violate regulatory requirements.

Step 2: Containerization

  • Action: Collect all waste in a designated, compatible, and sealable hazardous waste container.[7][10] This container should be in good condition with a secure lid.

  • Causality: Proper containerization prevents leaks and vapor release, protecting laboratory personnel and the environment. The container must be chemically resistant to the waste to avoid degradation.

Step 3: Labeling

  • Action: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a list of all other constituents and their approximate concentrations.[7][10]

  • Causality: Accurate labeling is a legal requirement and is essential for the safety of waste handlers and for the disposal facility to manage the waste correctly.

Step 4: Accumulation and Storage

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA). This area should be secure, well-ventilated, and away from incompatible materials like strong acids, bases, and oxidizers.[4][10]

  • Causality: Storing hazardous waste in a designated SAA ensures it is managed safely, minimizes the risk of accidental spills or reactions, and keeps it ready for scheduled pickup.

Step 5: Final Disposal

  • Action: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste management contractor.[16]

  • Causality: Ultimate disposal must be performed by a licensed facility equipped to handle this type of chemical waste, typically through rotary kiln or liquid injection incineration.[1][6] This high-temperature process is necessary to ensure the complete destruction of halogenated organic molecules. Never dispose of this chemical down the drain or in regular trash.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol Start Start: Handling This compound PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood GenerateWaste Generate Waste (Unused chemical, contaminated items) FumeHood->GenerateWaste IsSpill Accidental Spill? GenerateWaste->IsSpill SpillProtocol Follow Spill Cleanup Protocol IsSpill->SpillProtocol Yes CollectWaste Collect Waste in Designated Container IsSpill->CollectWaste No SpillProtocol->CollectWaste Segregate Identify as 'Halogenated Organic Waste' CollectWaste->Segregate Containerize Use Compatible, Sealable Container Segregate->Containerize Label Label with 'Hazardous Waste' & Chemical Name Containerize->Label Store Store in Satellite Accumulation Area (SAA) Label->Store EHS Arrange Pickup by EHS / Licensed Contractor Store->EHS End End: Proper Disposal via Incineration EHS->End

Caption: Decision-making workflow for the proper disposal of this compound.

References

  • BenchChem. (2025).
  • Washington State University. (n.d.).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
  • U.S. Environmental Protection Agency. (1988).
  • Fisher Scientific. (2025).
  • University of Wisconsin-Madison. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • eCFR. (n.d.).
  • BenchChem. (2025). Proper Disposal of 2-Bromo-4-methylpyridine: A Comprehensive Guide.
  • Sigma-Aldrich. (2024).
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • ECHEMI. (n.d.). 3-Bromo-2-methoxy-4-methylpyridine SDS.
  • BenchChem. (2025).
  • BenchChem. (2025). Navigating the Safe Handling of 3-Bromo-4-methylpyridine: A Comprehensive Guide.
  • Fisher Scientific. (2025).
  • AK Scientific, Inc. (n.d.).

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Operational Guide: Safe Handling and Disposal of 2-Bromo-4-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, our primary objective extends beyond supplying high-quality reagents; we are fundamentally committed to empowering researchers with the knowledge to handle these materials safely and effectively. This guide provides a detailed operational and safety framework for 2-Bromo-4-iodo-3-methoxypyridine (CAS No. 1261365-82-5), a halogenated pyridine derivative. Adherence to these protocols is crucial for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.

Hazard Identification and Risk Assessment

This compound is a solid compound whose hazard profile necessitates careful handling. The primary documented hazard is acute oral toxicity, but given its structure as a multi-halogenated pyridine, the potential for skin, eye, and respiratory irritation must also be assumed.[1][2]

GHS Classification Summary

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning

The GHS07 pictogram indicates that the substance may cause less severe hazards, such as irritation or acute toxicity. However, the absence of comprehensive toxicological data for this specific molecule mandates a conservative approach. We must operate under the principle that it is a potential irritant to skin and eyes and may be harmful if inhaled or absorbed through the skin.[1][3] Therefore, all handling procedures must be designed to minimize any potential for direct exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Core PPE Requirements (Applicable for all handling):

  • Primary Gloves: Nitrile gloves are the minimum requirement for handling this compound, providing a good barrier against incidental contact.[4]

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect against splashes and contamination of personal clothing.[5]

  • Eye Protection: ANSI-approved safety glasses with side shields are mandatory at all times in the laboratory.[5]

Enhanced PPE for High-Risk Operations: For procedures involving larger quantities (>1 gram), or where there is a significant risk of dust generation or splashing (e.g., scraping from a container, preparing stock solutions), the following enhanced PPE is required:

  • Double Gloves: Wear a pair of disposable nitrile gloves over a more robust, chemically resistant glove type. For compounds of unknown toxicity, a flexible laminate glove is recommended as the inner layer.[5]

  • Chemical Splash Goggles: These provide a full seal around the eyes and are required when handling solutions or performing transfers that could result in splashes.[5][6]

  • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is necessary when handling larger volumes outside of a fume hood to protect the entire face.[5]

  • Respiratory Protection: If work cannot be conducted within a fume hood and there is a risk of inhaling dust, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates must be used.[7]

PPE_Selection_Workflow start Start: Assess Procedure is_dust_risk Risk of Dust or Aerosol Generation? start->is_dust_risk is_splash_risk Risk of Splash? is_dust_risk->is_splash_risk No resp_ppe Add Respiratory Protection (NIOSH-approved Respirator) is_dust_risk->resp_ppe Yes core_ppe Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses is_splash_risk->core_ppe No goggle_ppe Upgrade to: - Chemical Splash Goggles - Double Gloves is_splash_risk->goggle_ppe Yes end_procedure Proceed with Caution core_ppe->end_procedure resp_ppe->is_splash_risk goggle_ppe->end_procedure

Caption: PPE selection workflow for handling this compound.

Safe Handling and Operational Plans

The cornerstone of safe handling is the use of engineering controls to minimize exposure.

A. Engineering Controls:

  • Fume Hood: All manipulations of this compound solid and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[4]

B. Step-by-Step Handling Protocol:

  • Preparation: Before handling, designate a specific area within the fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh paper, glassware, waste containers) is present.

  • Weighing:

    • To minimize dust generation, do not pour the solid directly from the primary container.

    • Use a clean spatula to carefully transfer the desired amount of the solid onto weigh paper or into a tared container.

    • Avoid any actions that could create airborne dust. If any static is observed, use an anti-static gun.

  • Dissolution:

    • Add the solvent to the solid slowly to avoid splashing.

    • If the solid is on weigh paper, carefully fold the paper and place it into the destination flask before adding the solvent.

  • Storage: Keep the primary container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]

  • Post-Handling: After completing the task, decontaminate the work area with an appropriate solvent and wipe it down. Wash hands and any exposed skin thoroughly with soap and water.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

Incident TypeImmediate Response Protocol
Small Spill (<1 g) Wearing appropriate PPE, cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite). Gently sweep the material into a designated hazardous waste container. Decontaminate the area.[8]
Large Spill (>1 g) Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean it up without specialized training.[8]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[1]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are paramount to ensure safety and environmental protection. This compound is a halogenated organic compound and must be disposed of as hazardous waste.

Disposal Protocol:

  • Waste Identification: All materials that have come into contact with the compound are considered hazardous waste. This includes:

    • Unused or excess solid compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, weigh paper, gloves, absorbent pads).[8]

  • Segregation: Collect all waste in a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids" as appropriate. Do not mix this waste with non-halogenated or other incompatible waste streams.[8]

  • Containerization: Use only approved, chemically resistant containers. Ensure containers are kept closed except when adding waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any solvents used.

  • Final Disposal: The sealed and labeled waste container should be stored in a designated satellite accumulation area. Disposal must be handled through your institution's EHS department, which will arrange for a licensed hazardous waste management company to collect it for high-temperature incineration.[8]

Waste_Disposal_Workflow start Waste Generated waste_type Identify Waste Type (Solid, Liquid, Contaminated PPE) start->waste_type solid_waste Collect in 'Halogenated Organic Solids' container waste_type->solid_waste Solid or Contaminated PPE liquid_waste Collect in 'Halogenated Organic Liquids' container waste_type->liquid_waste Liquid Solution label_container Ensure container is properly sealed and labeled with all components solid_waste->label_container liquid_waste->label_container storage Store in designated Satellite Accumulation Area label_container->storage ehs_disposal Arrange for disposal via Environmental Health & Safety (EHS) storage->ehs_disposal end Disposal Complete ehs_disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

  • PubChem. 2-Bromo-3-iodo-4-methylpyridine. National Center for Biotechnology Information. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • Avocado Research Chemicals Ltd. Safety Data Sheet for 3-Bromo-4-methylpyridine. Thermo Fisher Scientific. [Link]

  • PubChem. 2-Bromo-4-methoxypyridine. National Center for Biotechnology Information. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.